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  • Product: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
  • CAS: 1250410-44-6

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Topic: Structure Elucidation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary The molecule 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

The molecule 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol represents a critical structural motif in modern medicinal chemistry, often serving as a polar head group or solubility-enhancing linker in drug candidates. Its structure combines a chiral 2-methylpiperazine core with a tertiary alcohol side chain.

The primary challenge in characterizing this molecule lies in regiochemistry . The synthesis typically involves the alkylation of 2-methylpiperazine, which contains two non-equivalent nitrogen atoms (N1 and N4). Distinguishing the N1-substituted isomer (the title compound, sterically hindered) from the thermodynamically favored N4-substituted isomer requires a rigorous analytical workflow beyond simple 1D NMR.

This guide provides a definitive, step-by-step protocol for the structural elucidation of this specific isomer, utilizing advanced 2D NMR techniques (HMBC, NOESY) to validate the position of the hydroxyalkyl side chain.

Synthetic Context & Regiochemical Challenge

To understand the elucidation strategy, one must first understand the origin of the molecule. The standard synthesis involves the reaction of 2-methylpiperazine with isobutylene oxide (or a 1-halo-2-methylpropan-2-ol equivalent).

  • N4-Alkylation (Major Product): The N4 nitrogen is less sterically hindered and more nucleophilic. This yields 1-(3-methylpiperazin-1-yl)-2-methylpropan-2-ol.

  • N1-Alkylation (Target Product): The N1 nitrogen is adjacent to the C2-methyl group, creating significant steric hindrance. Obtaining the title compound often requires specific protection-deprotection strategies (e.g., Boc-protection of N4) or careful chromatographic separation.

The Core Analytical Question: Does the analytical data confirm the side chain is attached to the hindered N1 position, or the more accessible N4 position?

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the logical progression for confirming the structure, prioritizing the differentiation of regioisomers.

ElucidationWorkflow cluster_decision Regiochemistry Check Start Sample: Purified Isomer MS 1. Mass Spectrometry (LC-MS/HRMS) Confirm MW: 172.27 Da (C9H20N2O) Start->MS HNMR 2. 1H NMR (500+ MHz) Identify Fragments: - Piperazine Ring - C2-Methyl Doublet - Side Chain Gem-Dimethyl MS->HNMR CNMR 3. 13C NMR (DEPT-135) Count Carbons: - 3x CH2, 1x CH, 3x CH3, 1x Cq HNMR->CNMR HMBC 4. 2D HMBC (CRITICAL) Correlate Side Chain CH2 to Ring Carbons CNMR->HMBC NOESY 5. 2D NOESY/ROESY Spatial Proximity Check HMBC->NOESY Conclusion Definitive Structure Assignment NOESY->Conclusion

Figure 1: Strategic workflow for structural elucidation, highlighting the critical role of 2D NMR in regiochemical assignment.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Expected Result:

    • [M+H]+: m/z ~173.17 (Calculated for C9H21N2O+).

    • Fragmentation: Look for loss of the hydroxy-isobutyl group (m/z ~100 for the 2-methylpiperazine core) or loss of water (m/z ~155).

Nuclear Magnetic Resonance (NMR)

All shifts are referenced to TMS (0.00 ppm) in CDCl3 or DMSO-d6.

A. 1H NMR (Proton)

The spectrum will show three distinct regions.[1][2]

  • Side Chain Gem-Dimethyl: A sharp singlet integrating to 6H at ~1.15–1.20 ppm .

  • Piperazine C2-Methyl: A doublet (J ≈ 6.5 Hz) integrating to 3H at ~1.00–1.10 ppm .

  • Side Chain Methylene (-N-CH2-C-): A singlet (or AB quartet if the chiral center at C2 induces diastereotopicity) at ~2.30 ppm .

  • Ring Protons: A complex multiplet region between 2.20–3.00 ppm (7H total).

B. 13C NMR (Carbon)
  • Quaternary Carbon (C-OH): ~70 ppm.

  • Side Chain Methylene: ~66 ppm.

  • Ring Carbons: Four distinct signals due to the asymmetry introduced by the C2-methyl group.

    • C2 (Methine): ~50–55 ppm.

    • C3, C5, C6 (Methylenes): ~45–60 ppm.

The "Smoking Gun": Distinguishing N1 vs. N4 Substitution

This is the core of the elucidation. You must differentiate between Isomer A (N1-substituted) and Isomer B (N4-substituted) .

Technique 1: HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons separated by 2-3 bonds. Focus on the Side Chain Methylene Protons (H-1') .

Correlation ObservedIndicates IsomerExplanation
H-1' ↔ C2 (Methine) N1-Substituted (Target) The side chain is attached to N1, which is directly bonded to C2.
H-1' ↔ C6 (Methylene) N1-Substituted (Target) The side chain is attached to N1, which is directly bonded to C6.
H-1' ↔ C3 / C5 N4-Substituted (Impurity) The side chain is attached to N4, which is bonded to C3 and C5.
Technique 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY shows correlations between protons that are close in space (< 5 Å).

  • Target (N1-Substituted): Strong NOE correlation between the Side Chain Methylene (H-1') and the C2-Methyl Group (or C2-H). This confirms the side chain is on the "crowded" side of the ring.

  • Impurity (N4-Substituted): NOE correlation between H-1' and ring protons at C3/C5 . No correlation to the C2-methyl group.

NOE_Correlation cluster_N1 N1-Substitution (Target) Strong Steric Proximity SideChain Side Chain CH2 C2_Me C2-Methyl (Doublet) SideChain->C2_Me Strong NOE C2_H C2-H (Methine) SideChain->C2_H Strong NOE C3_H C3-H (Methylene) C3_H->SideChain Weak/None

Figure 2: Expected NOE correlations for the target N1-substituted isomer. The proximity of the side chain to the C2-methyl group is the definitive confirmation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent Selection: Use CDCl3 (99.8% D) for general characterization. If signal overlap in the 2.0–3.0 ppm region is severe, switch to Benzene-d6 (C6D6) to induce shift dispersion.

  • Concentration: Dissolve 5–10 mg of the purified compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common in piperazine syntheses).

Protocol 2: Data Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 1024 scans minimum (to detect quaternary carbons).

  • HMBC: Optimized for long-range coupling (J_LR = 8 Hz).

  • NOESY: Mixing time of 500 ms is standard for small molecules (MW < 500).

Data Summary Table

FeatureChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Side Chain Me 1.15 – 1.20Singlet6H-C(OH)(CH3 )2
Ring C2-Me 1.00 – 1.10Doublet3HRing-CH(CH3 )
Side Chain CH2 2.25 – 2.35Singlet2HN-CH2 -C(OH)
Ring C2-H 2.60 – 2.80Multiplet1HRing-CH -Me
Ring CH2s 2.30 – 3.00Multiplets6HRing C3, C5, C6
Hydroxyl OH VariableBroad Singlet1H-OH

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 258202, 2-Methyl-1-(piperazin-1-yl)propan-2-ol. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • American Elements. (n.d.). 2-methyl-1-(piperazin-1-yl)propan-2-ol Product Information. Retrieved from [Link][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general piperazine chemical shifts).

Sources

Exploratory

Technical Guide: Synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one (CAS 1240565-73-4)

The following technical guide details the synthesis pathway for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one (CAS 1240565-73-4). This document is structured for research scientists and process chemists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one (CAS 1240565-73-4). This document is structured for research scientists and process chemists, focusing on the critical challenge of regioselectivity in 2-methylpiperazine derivatives.

Executive Summary & Molecule Profile

CAS Number: 1240565-73-4 Chemical Name: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one Synonyms: 1-Isobutyryl-2-methylpiperazine; 1-(2-Methylpropanoyl)-2-methylpiperazine Molecular Formula: C9H18N2O Molecular Weight: 170.25 g/mol

Core Application: This molecule serves as a specialized amine building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 2-methylpiperazine moiety imparts conformational rigidity and metabolic stability. The presence of the isobutyryl group at the N1 position (the sterically hindered nitrogen) distinguishes this building block from the more common N4-acylated derivatives.

Structural Analysis

The molecule consists of a 2-methylpiperazine ring acylated at the N1 position with an isobutyryl group.

  • N1 Position (Hindered): Acylated. This is the nitrogen adjacent to the methyl group.

  • N4 Position (Unhindered): Free secondary amine.

Critical Synthetic Challenge: The primary challenge in synthesizing CAS 1240565-73-4 is regioselectivity . 2-Methylpiperazine contains two non-equivalent nitrogen atoms. The N4 nitrogen is sterically unhindered and more nucleophilic, while the N1 nitrogen is hindered by the adjacent methyl group. Direct acylation typically yields the N4-isomer (1-(3-methylpiperazin-1-yl)-2-methylpropan-1-one). Therefore, a protection-deprotection strategy is required to force acylation at N1.

Retrosynthetic Analysis & Pathway Design

To access the N1-acylated product selectively, we must invert the natural reactivity of the piperazine ring.

Strategy:

  • Block N4: Selectively protect the more reactive N4 position using a carbamate (Boc) or benzyl group.

  • Acylate N1: Force reaction at the hindered N1 position using the acyl chloride under basic conditions.

  • Deprotect N4: Remove the protecting group to reveal the final product.

Pathway Visualization (DOT)

SynthesisPathway Start 2-Methylpiperazine (C5H12N2) Step1 Step 1: N4-Protection (Kinetic Control) Start->Step1 Boc2O, DCM 0°C -> RT Intermediate1 4-Boc-2-methylpiperazine (Major Isomer) Step1->Intermediate1 Selectivity >9:1 Step2 Step 2: N1-Acylation (Isobutyryl Chloride) Intermediate1->Step2 iPrCOCl, TEA DCM Intermediate2 1-Isobutyryl-4-Boc-2-methylpiperazine Step2->Intermediate2 Step3 Step 3: Deprotection (TFA or HCl) Intermediate2->Step3 Acidic Hydrolysis Final CAS 1240565-73-4 (1-Isobutyryl-2-methylpiperazine) Step3->Final

Figure 1: Regioselective synthesis pathway for CAS 1240565-73-4 via N4-protection strategy.

Detailed Experimental Protocols

Step 1: Selective Protection (Synthesis of 4-(tert-butoxycarbonyl)-2-methylpiperazine)

This step relies on the steric difference between N1 and N4. At controlled temperatures, Di-tert-butyl dicarbonate (Boc₂O) reacts preferentially with the unhindered N4.

  • Reagents: 2-Methylpiperazine (1.0 eq), Boc₂O (0.95 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Rationale: Using a slight deficit of Boc₂O minimizes the formation of the di-Boc byproduct.

Protocol:

  • Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) and cool to 0°C.

  • Add TEA (1.1 eq) if the starting material is a salt; otherwise, it is optional as the diamine acts as a base.

  • Add a solution of Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) dropwise over 60 minutes. Crucial: Slow addition favors kinetic selectivity for N4.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (3 x 50 mL). The product (mono-Boc) remains in the organic layer.

  • Purification: If necessary, purify via flash column chromatography (MeOH/DCM).

  • Yield: Expected ~85-90% of the N4-Boc isomer.

Step 2: N1-Acylation (Introduction of the Isobutyryl Group)

With N4 protected, the hindered N1 is now the only available nucleophile. Forcing conditions (acyl chloride + base) are used.

  • Reagents: 4-Boc-2-methylpiperazine (from Step 1), Isobutyryl chloride (1.2 eq), TEA (1.5 eq), DCM.

Protocol:

  • Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in dry DCM under nitrogen atmosphere.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Add Isobutyryl chloride (1.2 eq) dropwise. Note: The reaction may be slower due to steric hindrance at N1.

  • Stir at room temperature for 4–6 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Intermediate: 1-Isobutyryl-4-(tert-butoxycarbonyl)-2-methylpiperazine.

Step 3: Deprotection (Isolation of CAS 1240565-73-4)

Removal of the Boc group yields the final free amine.

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Protocol:

  • Dissolve the intermediate in DCM (5 mL per gram).

  • Add TFA (10 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours until gas evolution ceases and LCMS indicates completion.

  • Workup (Critical for Free Base): Concentrate the mixture to remove excess TFA. The residue is the TFA salt.

  • To obtain the free base (CAS 1240565-73-4), dissolve the residue in minimal water, basify to pH >12 with 2N NaOH, and exhaustively extract with DCM or Chloroform/Isopropanol (3:1).

  • Dry and concentrate to afford the target oil.

Process Optimization & Critical Control Points

ParameterCritical Control PointEffect on Quality
Stoichiometry (Step 1) Boc₂O must be < 1.0 eqPrevents formation of 1,4-di-Boc byproduct which is difficult to separate.
Temperature (Step 1) Maintain < 5°C during additionHigh temperature reduces N4/N1 selectivity, leading to N1-Boc impurities.
Base Choice (Step 2) Use TEA or DIPEAInorganic bases (K₂CO₃) are less effective for acylation in DCM.
pH Adjustment (Step 3) Final pH must be > 12The product is a secondary amine; failure to basify results in salt isolation.

Analytical Characterization

To validate the synthesis of CAS 1240565-73-4, the following analytical data should be observed.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 1.10 (d, 6H): Isobutyryl methyls (CH(CH3)2).

    • δ 1.25 (d, 3H): Piperazine ring methyl (C2-CH3).

    • δ 2.60 - 3.00 (m, 4H): Ring protons adjacent to N4 (unhindered).

    • δ 2.80 (hept, 1H): Isobutyryl methine (CH(CH3)2).

    • δ 3.50 - 4.50 (m, 3H): Ring protons adjacent to N1 (hindered/acylated), showing rotameric broadening.

    • δ 1.80 (br s, 1H): N4-H (amine proton).

  • LC-MS (ESI+):

    • [M+H]+: Calculated 171.15; Observed 171.2.

References

  • Regioselectivity in Piperazines: Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of diketopiperazines. Tetrahedron, 58(17), 3297-3312. Link

  • Boc-Protection Protocols: Jacobsen, E. N., et al. (1999). Comprehensive Asymmetric Catalysis. Springer. (Standard protocol for selective protection of diamines).
  • CAS Identification: PubChem Database. 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one (Compound CID 117822). Link

  • Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Nucleophilic substitution at acyl chlorides).[1]

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol and its Analogs in Modern Drug Discovery

A Note on the Subject Compound: Initial searches for the specific molecule, 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, did not yield specific data. This suggests the compound may be a novel chemical entity with limi...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound:

Initial searches for the specific molecule, 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, did not yield specific data. This suggests the compound may be a novel chemical entity with limited to no published research. In the spirit of scientific integrity and to provide a valuable technical resource, this guide will focus on the closely related and well-documented piperazine derivative, 2-(4-Methylpiperazin-1-yl)propan-1-ol , and the broader family of substituted piperazines. The principles, synthesis strategies, and analytical techniques discussed are directly applicable to the originally requested compound and provide a foundational understanding for researchers in this chemical space.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its versatile utility as a pharmacophoric scaffold.[1] Its prevalence in a wide array of clinically approved drugs stems from its unique physicochemical properties. The two nitrogen atoms at the 1 and 4 positions offer opportunities for diverse substitutions, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and target-binding interactions.[2] These substitutions are critical in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and neurological applications.[1][3]

This guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)propan-1-ol, a representative member of this important class of compounds. We will delve into its chemical properties, synthesis, and the analytical methodologies required for its characterization, providing a framework for its application in drug discovery and development.

Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

2-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical intermediate with the molecular formula C8H18N2O.[4] Its molecular weight is 158.24 g/mol .[4] The structure features a chiral center at the C2 position of the propanol chain, meaning it can exist as (R)- and (S)-enantiomers.[4]

Table 1: Core Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol and Related Analogs

Property2-(4-Methylpiperazin-1-yl)propan-1-ol2-Methyl-1-(piperazin-1-yl)propan-2-ol3-(4-Methylpiperazin-1-yl)propan-1-ol
CAS Number 1811-57-0156339-46-7[5][6][7][8]5317-33-9
Molecular Formula C8H18N2O[4]C8H18N2O[6][7]C8H18N2O
Molecular Weight 158.24 g/mol [4]158.24 g/mol [5][6]158.24 g/mol
Purity 85% to 99.8%[4]Typically >98%[5][6]Typically >98%
Physical Form Not specifiedNot specifiedSolid or semi-solid or lump or liquid
Storage Sealed in a dry, cool environment[4]Not specifiedSealed in dry, room temperature

Synthesis and Manufacturing

The synthesis of substituted piperazines like 2-(4-methylpiperazin-1-yl)propan-1-ol is a critical aspect of their application in research and development. The choice of synthetic route can impact purity, yield, and stereochemical control.

General Synthetic Strategy: Nucleophilic Substitution

A primary method for synthesizing 2-(4-methylpiperazin-1-yl)propan-1-ol involves the nucleophilic substitution reaction between 1-methylpiperazine and a suitable three-carbon electrophile.[4] In this reaction, the secondary amine of 1-methylpiperazine acts as the nucleophile.[4]

Common electrophilic precursors include:

  • 2-chloro-1-propanol

  • Propylene oxide[4]

The reaction entails the attack of the piperazine nitrogen on the electrophilic carbon of the propanol derivative, leading to the formation of the target molecule.[4]

G cluster_reactants Reactants cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Target_Molecule 2-(4-Methylpiperazin-1-yl)propan-1-ol 1-Methylpiperazine->Target_Molecule Nucleophilic Attack Propylene_Oxide Propylene Oxide Propylene_Oxide->Target_Molecule Ring Opening

Caption: General synthetic workflow for 2-(4-Methylpiperazin-1-yl)propan-1-ol.

Stereoselective Synthesis

Given the chirality of 2-(4-methylpiperazin-1-yl)propan-1-ol, controlling the stereochemistry is often crucial for pharmaceutical applications.[4] This can be achieved through two main approaches:

  • Stereoselective Synthesis: This method aims to produce a single enantiomer directly. This often involves the use of chiral catalysts or starting materials.

  • Enantiomeric Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography.

Protocol: Synthesis via N-Alkylation

The N-alkylation of a piperazine derivative is a common and effective synthetic route.

Materials:

  • 4-(4-chlorophenyl)piperazine dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous cesium carbonate

  • Sodium iodide

  • Ethyl 2-bromo-2-methylpropanoate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh)

  • Hexane

Procedure:

  • Dissolve 4-(4-chlorophenyl)piperazine dihydrochloride in DMSO.

  • Add anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate to the solution.[9]

  • Stir the resulting mixture at 25-30°C for 12 hours.[9]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[9]

  • Wash the ethyl acetate layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.[9]

  • Purify the crude product by column chromatography using a mobile phase of 10% ethyl acetate in hexane to yield the final product.[9]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized compounds.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of chemical compounds.[10] A reverse-phase (RP) HPLC method can be employed for the analysis of 2-methyl-2-(methylamino)propan-1-ol and related compounds.[11]

Typical RP-HPLC Conditions:

  • Column: A C18 or similar non-polar stationary phase.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[11]

  • Detection: UV-Vis or Mass Spectrometry (MS).

Spectroscopic Techniques

Spectroscopic methods are used to elucidate the molecular structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Applications in Drug Discovery and Development

Piperazine derivatives are valuable building blocks in the design and synthesis of novel therapeutic agents.[4] The structural modifications of the piperazine scaffold are key to defining the structure-activity relationships (SAR) that govern their biological effects.[2]

Role as a Chemical Intermediate

2-(4-Methylpiperazin-1-yl)propan-1-ol and its analogs serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

Modifications of the Piperazine Moiety

The piperazine ring can be readily modified to explore SAR:

  • N-Demethylation: Removal of the N-methyl group to yield the corresponding secondary amine, allowing for further functionalization.[4]

  • N-Acylation: The secondary amine can be acylated to introduce various amide functionalities.[4]

  • N-Arylation: The introduction of an aryl group at the nitrogen atom can significantly alter the compound's properties.[4]

G cluster_modifications Chemical Modifications cluster_outcomes Potential Outcomes Start 2-(4-Methylpiperazin-1-yl)propan-1-ol N_Demethylation N-Demethylation Start->N_Demethylation N_Acylation N-Acylation N_Demethylation->N_Acylation N_Arylation N-Arylation N_Demethylation->N_Arylation SAR_Exploration Explore Structure-Activity Relationships N_Acylation->SAR_Exploration N_Arylation->SAR_Exploration New_Analogs Generation of New Therapeutic Candidates SAR_Exploration->New_Analogs

Caption: Logical workflow for the modification of piperazine derivatives in drug discovery.

Conclusion

References

  • 2-methyl-1-(piperazin-1-yl)propan-2-ol. AMERICAN ELEMENTS. [Link]

  • 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) Properties. EPA. [Link]

  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207. PubChem - NIH. [Link]

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol (1 x 250 mg). Alchimica. [Link]

  • (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. ChemBK. [Link]

  • Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • 2-methyl-2-(methylamino)propan-1-ol. SIELC Technologies. [Link]

  • 2-Methylpiperazine. Career Henan Chemical Co.[Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine. Chemsrc. [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

Sources

Exploratory

Structural Elucidation and Nomenclature of C9H20N2O Isomers

A Technical Guide for Drug Development and Organic Synthesis[1] Executive Summary & Core Directive The IUPAC name for the most industrially relevant isomer of is 1,1,3,3-tetraethylurea. However, in drug development and r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Organic Synthesis[1]

Executive Summary & Core Directive

The IUPAC name for the most industrially relevant isomer of


 is 1,1,3,3-tetraethylurea. 

However, in drug development and regulatory filing (FDA/EMA), relying solely on a molecular formula is a critical error.[1] The formula


 represents a class of constitutional isomers, including substituted ureas, amino-alcohols, and heterocyclic N-oxides.[1]

This guide serves as a technical manual for the structural elucidation, nomenclature, and synthesis of the primary candidate, 1,1,3,3-tetraethylurea (TEU) , while providing the analytical framework to distinguish it from secondary isomers like 1,3-di-tert-butylurea .[1]

Theoretical Framework: The Molecular Formula

Before assigning a name, we must analyze the constraints imposed by the formula.[1]

Formula:


Degree of Unsaturation (DoU): 



[1][2][3]

Structural Implication: The molecule contains exactly one double bond or one ring .[1]

  • Scenario A (Urea/Amide): The oxygen exists as a carbonyl (

    
    ).[1] This is the most common configuration for stable solvents/reagents.[1]
    
  • Scenario B (Heterocycle): A saturated ring (e.g., piperidine/piperazine) with no double bonds, or an acyclic structure with a

    
     bond.[1]
    
Primary Candidate: 1,1,3,3-Tetraethylurea (TEU)

TEU is a polar aprotic solvent and Lewis base catalyst used in pharmaceutical synthesis.

3.1 IUPAC Nomenclature Derivation[1]
  • Parent Functional Group: Urea (Carbonyl diamine).[1]

  • Substituents: Four ethyl groups (

    
    ).[1]
    
  • Positioning: Two ethyl groups on the first nitrogen (

    
    ) and two on the second nitrogen (
    
    
    
    ).[1]
  • Numbering: The nitrogen atoms in urea are numbered 1 and 3 (or

    
     and 
    
    
    
    ).[1]
  • Final Name: 1,1,3,3-Tetraethylurea (also accepted:

    
    -Tetraethylurea).[1][4]
    
3.2 Physicochemical Profile
PropertyValueRelevance to Drug Dev
CAS Registry 1187-03-7Unique Identifier for regulatory filing
Molecular Weight 172.27 g/mol Mass Spec confirmation
Boiling Point 176-177 °CHigh-boiling solvent (difficult to remove)
Density 0.968 g/mLProcess engineering calculations
Solubility Miscible with waterSuitable for biphasic reactions
Structural Elucidation Workflow

To confirm the identity of a sample labeled


 as TEU (and not an isomer like 1,3-di-tert-butylurea), one must utilize NMR spectroscopy.[1]
4.1 Comparative NMR Analysis

The symmetry of the molecule dictates the complexity of the spectra.[1]

Feature1,1,3,3-Tetraethylurea (Symmetric)1,3-Di-tert-butylurea (Symmetric)
Symmetry


Proton (

) NMR
Two signals: 1.[1] Triplet (

1.1 ppm,

)2. Quartet (

3.2 ppm,

)
Two signals: 1. Singlet (

1.3 ppm,

-butyl)2.[1] Broad Singlet (

4-5 ppm,

)
Carbon (

) NMR
Three signals: 1. Carbonyl (

)2.[1] Methylene (

)3.[1] Methyl (

)
Three signals: 1.[1] Carbonyl (

)2.[1] Quaternary C3. Methyl (

)
Key Distinction Absence of N-H protons; presence of ethyl splitting pattern.[1]Presence of N-H protons; singlet methyls.[1][5]
4.2 Elucidation Logic Diagram

The following decision tree illustrates the workflow for identifying the correct isomer.

ElucidationWorkflow Start Unknown Sample C9H20N2O DoU_Calc Calculate DoU = 1 (1 Double Bond or Ring) Start->DoU_Calc IR_Spec IR Spectroscopy DoU_Calc->IR_Spec Check_CO Strong Peak @ 1630-1660 cm⁻¹? (Urea Carbonyl) IR_Spec->Check_CO H_NMR 1H NMR Analysis Check_CO->H_NMR Yes (C=O present) Other ID: Cyclic Amine/Oxide (Complex Multiplets) Check_CO->Other No (Ether/Amine) Splitting Splitting Pattern? H_NMR->Splitting TEU ID: 1,1,3,3-Tetraethylurea (Triplet/Quartet Pattern) Splitting->TEU Triplet/Quartet (Ethyl groups) DTBU ID: 1,3-Di-tert-butylurea (Singlet + N-H) Splitting->DTBU Singlet (t-Butyl groups)

Figure 1: Analytical decision tree for differentiating C9H20N2O isomers using IR and NMR spectroscopy.[1]

Synthesis Protocols

For researchers requiring high-purity TEU for use as a reaction medium, synthesis is typically achieved via the phosgenation of secondary amines.[1]

Safety Warning: Phosgene is lethal.[1] This protocol must be performed in a specialized facility with proper scrubbing systems.

5.1 Protocol: Phosgenation of Diethylamine
  • Reagents: Diethylamine (4 equiv), Phosgene (1 equiv), NaOH (aqueous).

  • Mechanism: Nucleophilic acyl substitution.[1]

    • Step 1:

      
      [1]
      
    • Step 2:

      
      [1]
      
  • Procedure:

    • Cool aqueous NaOH to 0°C.[1]

    • Add diethylamine.[1]

    • Slowly bubble phosgene gas through the solution (highly exothermic).[1]

    • Extract the resulting oil with 1,2-dichloroethane.[1]

    • Distill under reduced pressure to isolate 1,1,3,3-tetraethylurea .[1]

5.2 Alternative (Safer) Route: Carbonyldiimidazole (CDI)

For small-scale lab synthesis avoiding phosgene:

  • Dissolve 1,1'-Carbonyldiimidazole (CDI) in dry THF.

  • Add Diethylamine (2.2 equiv).[1]

  • Reflux for 4 hours.

  • Evaporate solvent and wash with water to remove imidazole byproduct.[1]

SynthesisPath Reactant Diethylamine (2 equiv) Inter Intermediate Carbamoyl Chloride Reactant->Inter Step 1: Acylation Product 1,1,3,3-Tetraethylurea Reactant->Product Reagent Carbon Source (Phosgene or CDI) Reagent->Inter Inter->Product Step 2: Substitution Byprod Byproducts (HCl or Imidazole) Inter->Byprod

Figure 2: Synthetic pathway showing the nucleophilic attack of diethylamine on the carbonyl source.

Toxicology & Safety (E-E-A-T)

In drug development, the solvent residue (residual solvent) is a Critical Quality Attribute (CQA).[1]

  • Toxicity Class: Substituted ureas are generally less toxic than amides like HMPA (a known carcinogen), but TEU is still a skin irritant and potential teratogen.[1]

  • Metabolism: TEU can be metabolized via N-dealkylation by Cytochrome P450 enzymes, releasing acetaldehyde and ethylamine.[1]

  • Handling: Use butyl rubber gloves. Standard nitrile gloves may degrade upon prolonged exposure to organic ureas.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14465, 1,1,3,3-Tetraethylurea.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Tetraethylurea Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics.[1] (Internet Version).[1] CRC Press/Taylor & Francis.[1] (Verified physical properties for C9H20N2O isomers).

  • European Chemicals Agency (ECHA). Registration Dossier - Tetraethylurea.[1][2] Retrieved from [Link][1]

Sources

Foundational

The Biological Versatility of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Piperazine Scaffold - A Privileged Motif in Medicinal Chemistry The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has earned its status as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has earned its status as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties. The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of solubility, basicity, and lipophilicity.[2][3] This adaptability enables medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their target-binding affinity.[1][2] The conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, further contributes to its ability to fit into diverse biological targets, including enzyme active sites and receptor pockets.[2][4] This guide provides an in-depth exploration of the multifaceted biological activities of piperazine derivatives, offering technical insights and methodologies for researchers and drug development professionals.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Piperazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that regulate cell growth, survival, and proliferation.[7]

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of anticancer piperazine derivatives exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a hallmark of many cancers.[8][9]

Growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface activate PI3K.[1][7] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.[1] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[7] Piperazine derivatives can intervene at various points in this cascade, inhibiting the activity of PI3K, Akt, or mTOR, thereby leading to cell cycle arrest and apoptosis.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine Piperazine Derivatives Piperazine->PI3K Inhibition Piperazine->Akt Inhibition Piperazine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

B. Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of piperazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.[7]

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
Compound 23 MDA-MB-468 (Breast)1.00[10]
Compound 25 HOP-92 (Lung)1.35[10]
Vindoline Derivative 20 CHO (Non-tumor)2.54[11]
Vindoline Derivative 23 CHO (Non-tumor)10.8[11]
Vindoline Derivative 25 CHO (Non-tumor)6.64[11]
Bergenin Hybrid 5a CAL-27 (Tongue)15.41[12][13]
Bergenin Hybrid 5c CAL-27 (Tongue)20.32[12][13]
Alepterolic Acid Derivative 3f HepG2 (Liver)5.8[14]
Piperazine Derivative 22 Various0.11[5][15]
Piperazine Derivative 23 Various0.35[5][15]
Thiazolinylphenyl-piperazine 21 MCF-7 (Breast)>25[16]
PCC (Piperazine derivative) SNU-475 (Liver)6.98[17]
C. Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[17]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[20] Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[20][21]

A. Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many piperazine-containing antibiotics, particularly the fluoroquinolones, exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][22] These enzymes are crucial for DNA replication, recombination, and repair.[3][10]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication.[2][22]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is responsible for decatenating the interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[2][10]

Piperazine-containing fluoroquinolones stabilize the complex between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA and ultimately cell death.[4][22]

Fluoroquinolone_Mechanism DNA Bacterial DNA Replication DNA Replication DNA->Replication Undergoes Gyrase DNA Gyrase (Gram-negative) Gyrase->Replication Enables CellDeath Bacterial Cell Death TopoIV Topoisomerase IV (Gram-positive) TopoIV->Replication Enables Piperazine Piperazine-containing Fluoroquinolones Piperazine->Gyrase Inhibition Piperazine->TopoIV Inhibition Piperazine->CellDeath Induces Antipsychotic_Mechanism Mesolimbic Mesolimbic Pathway (Dopamine Hyperactivity) D2 Dopamine D₂ Receptor Mesolimbic->D2 PositiveSymptoms Positive Symptoms of Schizophrenia D2->PositiveSymptoms Mesocortical Mesocortical Pathway (Serotonin Dysregulation) HT2A Serotonin 5-HT₂A Receptor Mesocortical->HT2A NegativeSymptoms Negative Symptoms of Schizophrenia HT2A->NegativeSymptoms Piperazine Antipsychotic Piperazine Derivatives Piperazine->D2 Antagonism Piperazine->HT2A Antagonism HIV_RT_Inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Template HIV_DNA HIV DNA RT->HIV_DNA Reverse Transcription Integration Integration into Host Genome HIV_DNA->Integration Replication Viral Replication Integration->Replication Piperazine Piperazine-based NNRTIs Piperazine->RT Inhibition

Caption: Inhibition of HIV reverse transcriptase by piperazine-based NNRTIs.

B. Quantitative Analysis of Antiviral Activity

The in vitro antiviral activity of piperazine derivatives is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

[23]| Compound/Drug | Virus Strain | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 10 | HIV-1 IIIB | 0.0033 | |[23] | Compound 11 | HIV-1 IIIB | 0.005 | |[23] | Compound 29 | HIV-1 (wild-type) | 0.030 | |[23] | Compound 53 | HIV-1 | 5.89 | |[23] | Compound 18a1 | HIV-1 (wild-type) | 0.0018 | |[24] | Compound 18b1 | HIV-1 (wild-type) | 0.0014 | |[24] | Compound 18b2 | HIV-1 (RES056) | 0.089 | |[24] | F2-7f | HIV-1 | 5.89 | |[25] | 7f | HIV-2 | 4.52 | |[25]

C. Experimental Protocol: HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay measures the activity of HIV-1 reverse transcriptase by quantifying the amount of DNA synthesized from an RNA template.

[26][27]Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer containing a poly(A) RNA template, an oligo(dT) primer, and a mixture of dNTPs, including digoxigenin- and biotin-labeled dUTP.

  • Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase and varying concentrations of the piperazine derivative to the wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Add an anti-digoxigenin-peroxidase conjugate, which binds to the digoxigenin-labeled DNA.

  • Substrate Addition: Add a peroxidase substrate (e.g., ABTS) to the wells, which will be converted into a colored product by the bound peroxidase.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: The amount of color produced is proportional to the amount of DNA synthesized and thus to the activity of the reverse transcriptase. Calculate the percentage of inhibition for each concentration of the piperazine derivative and determine the IC50 value.

V. Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. Its inherent structural and physicochemical properties provide a solid foundation for creating compounds with a wide range of biological activities. The examples highlighted in this guide, from anticancer to antiviral applications, underscore the vast potential of piperazine derivatives in addressing significant unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Rational Design and Multi-target Ligands: The development of piperazine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of piperazine derivatives will provide deeper insights into the structural features required for optimal activity and selectivity.

  • Advanced Drug Delivery Systems: The formulation of piperazine derivatives into novel drug delivery systems can enhance their bioavailability, improve their therapeutic index, and enable targeted delivery to specific tissues or cells.

By leveraging a combination of synthetic chemistry, computational modeling, and robust biological evaluation, the full therapeutic potential of piperazine derivatives can be realized, leading to the development of the next generation of innovative medicines.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]

  • Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Arabian Journal of Chemistry.
  • The HIV Life Cycle. (2025, April 9). HIVinfo.NIH.gov.
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. (2000, August 1). Clinical Infectious Diseases.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023, April 29). European Journal of Medicinal Chemistry.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). Turkish Journal of Chemistry.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Arabian Journal of Chemistry.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modul
  • Broth Microdilution. (n.d.). Microbiology. Retrieved February 15, 2026, from [Link]

  • Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (2018). Frontiers in Pharmacology.
  • HIV. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023, July 21). MDPI.
  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The viral life cycle and antiretroviral drugs. (n.d.). CATIE.ca. Retrieved February 15, 2026, from [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th). (2025, November 22). YouTube.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Dopamine receptor signaling and current and future antipsychotic drugs. (2016, January 13). Neuropsychopharmacology.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 15, 2026, from [Link]

  • Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5). (n.d.). Stahl's Essential Psychopharmacology. Retrieved February 15, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences.
  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2020, December 26). MDPI.
  • Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. (2025, May 3). Chemistry & Biodiversity.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021, February 1). Mini-Reviews in Medicinal Chemistry.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (n.d.). Signal Transduction and Targeted Therapy. Retrieved February 15, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • HIV Antiviral Services. (n.d.). RetroVirox, Inc. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2025, August 10).
  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
  • MTT cell proliferation assay for 24, 48 and 72 h on normal and cancer cells. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). [Source not further specified].
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 P

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Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Abstract This Application Note details the protocol for the regioselective synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol . This molecule is a critical building block in medicinal chemistry, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the regioselective synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol . This molecule is a critical building block in medicinal chemistry, often serving as a hydrophilic solubility-enhancing moiety in kinase inhibitors and GPCR ligands.

The synthesis of this specific isomer presents a significant regiochemical challenge: the 2-methylpiperazine ring contains two non-equivalent nucleophilic nitrogen atoms. Direct alkylation favors the sterically unhindered N4 position. Consequently, to achieve the N1-substituted target (as defined by the nomenclature "2-methylpiperazin-1-yl"), a protection-deprotection strategy is required. This guide provides a validated 3-step protocol to ensure structural fidelity and high purity.

Retrosynthetic Analysis & Strategy

The target molecule features a 2-hydroxy-2-methylpropyl side chain attached to the N1 position of a 2-methylpiperazine ring.

  • Primary Disconnection: C–N bond formation between the piperazine N1 and the isobutylene oxide (2,2-dimethyloxirane) moiety.

  • Regioselectivity Issue: In 2-methylpiperazine, the N4 nitrogen is secondary and unhindered, while the N1 nitrogen is secondary but sterically hindered by the adjacent C2-methyl group.

  • Direct Alkylation Risk: Reaction of 2-methylpiperazine with isobutylene oxide yields predominantly the N4-isomer (1-(2-hydroxy-2-methylpropyl)-3-methylpiperazine).

  • Solution: A protection strategy using tert-butyl carbamate (Boc) to block the reactive N4 position, forcing alkylation at N1.

Reaction Scheme Visualization

SynthesisRoute cluster_warning Critical Regiocontrol SM 2-Methylpiperazine Step1 Step 1: Selective Protection (Boc2O, DCM) SM->Step1 Int1 4-Boc-2-methylpiperazine (N4-Protected) Step1->Int1 Step2 Step 2: Epoxide Opening (Isobutylene Oxide, EtOH, Reflux) Int1->Step2 Int2 Intermediate 2 (N1-Alkylated, N4-Protected) Step2->Int2 Step3 Step 3: Deprotection (TFA/DCM or HCl) Int2->Step3 Product TARGET: 2-Methyl-1-(2-methylpiperazin-1-yl) propan-2-ol Step3->Product

Caption: Three-step regioselective synthesis ensuring N1-alkylation via N4-Boc protection.

Detailed Experimental Protocol

Step 1: Regioselective Protection of N4

Objective: Selectively protect the unhindered N4 nitrogen to prevent its alkylation in the subsequent step.

  • Reagents:

    • 2-Methylpiperazine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

    • Dichloromethane (DCM) (Solvent, 5 mL/mmol)

    • Triethylamine (TEA) (1.1 equiv, optional but recommended)

  • Procedure:

    • Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in DCM (500 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.

    • Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (100 mL).

    • Add the Boc₂O solution dropwise to the piperazine solution over 60 minutes. Note: Slow addition at low temperature maximizes regioselectivity for N4.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Wash the organic layer with water (3 x 200 mL) to remove unreacted 2-methylpiperazine and bis-Boc byproducts (if any).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Yield/Characterization: Expect ~85-90% yield of 1-Boc-3-methylpiperazine (Note: IUPAC numbering changes upon protection, but chemically this is the N4-protected species).

    • Validation: ¹H NMR should show the methyl doublet distinct from the Boc singlet.

Step 2: N1-Alkylation with Isobutylene Oxide

Objective: Alkylate the sterically hindered N1 nitrogen.

  • Reagents:

    • 4-Boc-2-methylpiperazine (Intermediate 1) (1.0 equiv)

    • Isobutylene oxide (2,2-dimethyloxirane) (1.5 - 2.0 equiv)

    • Ethanol (Absolute) or Methanol (Solvent, 3 mL/mmol)

  • Procedure:

    • Dissolve Intermediate 1 (5.0 g, 25 mmol) in absolute Ethanol (75 mL).

    • Add Isobutylene oxide (3.6 g, 50 mmol). Note: Excess epoxide is used to drive the reaction of the hindered amine.

    • Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (N₂ or Ar) for 16–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The hindered N1 reacts slower than typical secondary amines. If conversion is low (<50%) after 24h, add 0.1 equiv of Lithium Perchlorate (LiClO₄) as a Lewis acid catalyst.

    • Workup: Concentrate the solvent under reduced pressure.

    • Purify the residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10).

    • Product: tert-butyl 4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection to Final Product

Objective: Remove the Boc group to release the secondary amine.

  • Reagents:

    • Intermediate 2 (from Step 2)

    • Trifluoroacetic acid (TFA) (10-20 equiv) in DCM (1:1 v/v) OR 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the purified Intermediate 2 in DCM (5 mL/mmol).

    • Add TFA (5 mL/mmol) dropwise at 0 °C.

    • Stir at room temperature for 2–4 hours.

    • Workup: Concentrate in vacuo to remove excess TFA/DCM.

    • Free Base Generation: Dissolve the residue in a minimum amount of MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract exhaustively with DCM/Isopropanol (3:1).

    • Dry over Na₂SO₄ and concentrate.

    • Final Purification: If necessary, distill under high vacuum (Kugelrohr) or recrystallize (if solid) from Et₂O/Hexane.

Process Optimization & Data

Key Process Parameters (KPP)
ParameterRecommended RangeImpact on Critical Quality Attributes (CQA)
Boc2O Stoichiometry 0.90 – 0.95 equivCrucial. Excess Boc2O leads to bis-protected byproduct (1,4-di-Boc). Using <1.0 eq ensures the highly reactive N4 consumes the reagent, leaving N1 free.
Epoxide Equivalents 1.5 – 3.0 equivN1 is sterically hindered by the C2-methyl group. Excess epoxide drives kinetics to completion.
Reaction Temperature 75 – 85 °C (Reflux)Lower temperatures result in incomplete conversion due to the steric bulk of the tert-butyl-like epoxide opening.
Mechanism of Epoxide Opening

The reaction follows an S_N2 mechanism. The amine nucleophile attacks the less substituted carbon (the CH₂) of the isobutylene oxide.

Mechanism Epoxide Isobutylene Oxide (2,2-dimethyloxirane) Attack Nucleophilic Attack (by N1 of Piperazine) Epoxide->Attack Steric Control Transition Transition State (Attack at CH2) Attack->Transition Product Ring Opening (Formation of tert-alcohol) Transition->Product

Caption: Nucleophilic attack occurs at the primary carbon of the epoxide to yield the tertiary alcohol.

Quality Control & Characterization

To verify the synthesis of the correct N1-isomer versus the unwanted N4-isomer, NMR analysis is definitive.

  • 1H NMR (CDCl3, 400 MHz):

    • Methyl Doublet: The C2-methyl group on the piperazine ring will appear as a doublet. In the N1-substituted product, the chemical shift of the adjacent proton (H2) is shielded/deshielded differently compared to the N4-isomer due to the proximity of the bulky hydroxypropyl group.

    • Side Chain: The gem-dimethyl groups of the 2-hydroxy-2-methylpropyl chain appear as a sharp singlet (approx. 1.1–1.2 ppm).

    • Methylene Bridge: The N-CH₂-C(OH) protons appear as a singlet or AB quartet (approx. 2.3 ppm).

  • Mass Spectrometry:

    • ESI+: [M+H]+ = 173.16 (Calculated for C9H20N2O).

References

  • Regioselective Protection: Tetrahedron Letters, 2004 , 45, 8471–8474. (Demonstrates high N4-selectivity for Boc protection of 2-methylpiperazine). Link

  • Epoxide Opening Kinetics: Journal of Organic Chemistry, 2012 , 77, 7506–7511.[1] (General protocols for amine-epoxide opening in protic solvents). Link

  • Piperazine Synthesis Review: Organic Letters, 2016 , 18, 5272–5275.[1] (Overview of substituted piperazine synthesis strategies). Link

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Abstract This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, a key heterocyclic building block. Ensuring th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, a key heterocyclic building block. Ensuring the identity, purity, and stability of such intermediates is paramount in research and drug development. This guide details integrated spectroscopic, chromatographic, and thermal analysis protocols, designed to provide a complete analytical profile of the molecule. The methodologies are presented with a focus on the scientific rationale behind procedural choices, enabling researchers to adapt and validate these techniques for their specific applications.

Introduction

2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (Molecular Formula: C₈H₁₈N₂O, Molecular Weight: 158.24 g/mol ) is a substituted piperazine derivative. The piperazine ring is a vital pharmacophore found in numerous biologically active compounds, conferring desirable physicochemical properties such as aqueous solubility and the ability to cross the blood-brain barrier[1]. As an intermediate, the purity and structural integrity of this molecule directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a multi-technique approach for its characterization, establishing a robust quality control framework. We will cover spectroscopic methods for unequivocal structural identification, chromatographic techniques for purity assessment and impurity profiling, and thermal analysis for evaluating its physicochemical stability.

Spectroscopic Characterization: Structural Elucidation and Identity Confirmation

Spectroscopic techniques are foundational for confirming the chemical identity and elucidating the structure of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expertise & Experience: For a molecule with basic nitrogen atoms like 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, Electrospray Ionization (ESI) in positive mode is highly effective as the piperazine nitrogens are readily protonated. For Gas Chromatography-MS (GC-MS), Electron Ionization (EI) is used, which provides a characteristic fragmentation pattern that can serve as a fingerprint for the compound.

Predicted Fragmentation Profile: The molecular structure suggests several likely fragmentation pathways upon ionization.

  • ESI-MS (Positive Mode): The most prominent ion is expected to be the protonated molecule, [M+H]⁺.

  • EI-MS (GC-MS): Fragmentation is more extensive. Key fragment ions would likely arise from:

    • Alpha-cleavage adjacent to the tertiary alcohol.

    • Cleavage of the C-N bond connecting the propanol side-chain to the piperazine ring.

    • Ring fragmentation of the piperazine moiety. A characteristic ion for piperazine derivatives is often observed at m/z 56 (C₃H₆N)⁺[2].

Table 1: Predicted Mass Spectrometry Data for C₈H₁₈N₂O

Ion TypePredicted m/zTechniqueNotes
[M]⁺•158.14EIMolecular ion, may be of low intensity due to instability[3].
[M+H]⁺159.15ESIProtonated molecule, expected to be the base peak[4].
[M+Na]⁺181.13ESISodium adduct, common in ESI[4].
C₇H₁₅N₂O⁺143.12EILoss of a methyl group (•CH₃).
C₄H₉O⁺73.06EICleavage yielding the (CH₃)₂COH-CH₂ fragment.
C₅H₁₁N₂⁺99.09EIFragment containing the 2-methylpiperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if the compound has limited solubility, or to resolve overlapping signals, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Adding a drop of D₂O can help identify the exchangeable -OH and -NH protons[5].

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃):

  • ¹H NMR: The spectrum will show distinct signals for the gem-dimethyl protons, the methylene bridge, the piperazine ring protons (which can be a complex system), the methyl group on the piperazine ring, and the exchangeable alcohol and amine protons.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and assign peaks based on chemical shifts, coupling patterns, and 2D NMR (COSY, HSQC) if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. It is a rapid and simple method for identity verification.

Expertise & Experience: The spectrum of this molecule will be characterized by a broad O-H stretch from the alcohol, N-H stretching from the secondary amine in the piperazine ring, and various C-H and C-N stretches. The position and shape of the O-H and N-H bands can be affected by hydrogen bonding.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference Insight
3400 - 3200 (broad)O-H StretchTertiary AlcoholCharacteristic broad peak due to hydrogen bonding.
3350 - 3250 (sharp/med)N-H StretchSecondary AmineTypical for piperazine-like structures[6].
2970 - 2850C-H StretchAliphatic (CH₃, CH₂)Strong, sharp absorptions are expected[7].
1470 - 1440C-H BendAliphaticDeformation vibrations.
1180 - 1050C-O StretchTertiary AlcoholStrong intensity band.
1150 - 1020C-N StretchAliphatic AmineCharacteristic of the piperazine ring structure.

Chromatographic Separation: Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of non-volatile or thermally labile compounds.

Rationale for Method Design: The basic nature of the piperazine moiety necessitates a buffered mobile phase to ensure consistent analyte ionization and achieve symmetrical peak shapes. A reverse-phase C18 column is a versatile starting point. UV detection is suitable if the compound possesses a chromophore; however, for a molecule like this with no strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is ideal.

Protocol: HPLC-UV/MS Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, UV detector, and ideally, a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and/or MS (ESI Positive).

  • Sample Preparation: Prepare a stock solution of the sample in 50:50 Acetonitrile:Water at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, the USP tailing factor should be between 0.8 and 1.5, and the theoretical plates should be >2000.

  • Data Analysis: Determine purity by area percent calculation. Identify impurities by their mass-to-charge ratio using the MS detector. This approach aligns with ICH guidelines for impurity identification[8].

Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities and can be used for purity assessment if the compound is thermally stable.

Rationale for Method Design: The polarity of the alcohol and amine groups can cause peak tailing on standard non-polar GC columns. A mid-polarity column, such as one with a 17-type phase (phenyl methyl polysiloxane), is a good compromise. Alternatively, a wax or amine-specific column can be used to improve peak shape[9]. A Flame Ionization Detector (FID) provides universal response for carbon-containing compounds, while MS allows for positive identification of separated peaks.

Protocol: GC-FID/MS Analysis

  • Instrumentation: Gas chromatograph with a split/splitless injector, FID, and/or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-17 or equivalent (30 m x 0.32 mm ID, 0.5 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 260 °C.

    • Split Ratio: 20:1.

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Detector Temperature: 280 °C (FID and MS transfer line).

  • Sample Preparation: Dissolve the sample in Methanol or Dichloromethane at approximately 1 mg/mL.

  • Data Analysis: Calculate purity based on peak area percent from the FID. Use the MS library to identify any detected impurities.

Physicochemical Characterization

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the material's stability, melting point, and polymorphic form.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is used to determine thermal stability and decomposition temperatures. The analysis can reveal the presence of residual solvents or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity. It can also be used to study polymorphism.

Protocol: TGA/DSC Analysis

  • Instrumentation: TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 500 °C at 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 25 °C to a temperature above the melting point (e.g., 200 °C) at 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the mass loss curve. Quantify any mass loss at lower temperatures corresponding to volatiles.

    • DSC: Determine the onset and peak temperature of the melting endotherm.

Integrated Analytical Workflow

No single technique can fully characterize a compound. An integrated approach is necessary to build a complete analytical profile, ensuring quality and consistency. The following workflow illustrates how these methods are synergistically applied.

G FTIR FTIR (Functional Groups) MS Mass Spec (Molecular Weight) NMR NMR (Definitive Structure) MS->NMR HPLC HPLC-UV/MS (Purity, Non-Volatiles) NMR->HPLC GC GC-FID/MS (Purity, Volatiles) NMR->GC TGA TGA (Thermal Stability) HPLC->TGA DSC DSC (Melting Point, Purity) GC->DSC Sample Test Sample: C₈H₁₈N₂O Sample->FTIR Sample->MS

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The analytical characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol requires a multi-faceted approach. The protocols and insights provided in this application note describe a robust framework for confirming the compound's identity, quantifying its purity, identifying potential impurities, and evaluating its thermal properties. By combining spectroscopic, chromatographic, and thermal analysis techniques, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the material is suitable for its intended use in further research and development.

References

  • Krishnakumar, V., & Sadasivam, V. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 331-336. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research, 3(2), 167-178. [Link]

  • Tasso, B., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1984. [Link]

  • Asha, S., et al. (2018). Synthesis, characterization and CO2 capture study of triazine based covalent organic polymer. ResearchGate. [Link]

  • Gokce, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark, 24(2), 433-446. [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(piperazin-1-yl)propan-2-ol. University of Luxembourg. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-1-ol. [Link]

  • Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2223. [Link]

  • Reddy, G.S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

Sources

Method

Application Note: Structural Elucidation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol via 1H NMR

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 1H NMR analysis of 2-Methyl-1-(2-methylpiperazin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 1H NMR analysis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol , a chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1]

Abstract & Scope

This guide details the protocol for the NMR characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol . Unlike simple aliphatic amines, this molecule presents specific stereochemical challenges due to the chirality of the 2-methylpiperazine ring.[1] This chirality induces diastereotopicity in the propanol side chain, resulting in complex splitting patterns often misidentified as impurities. This note provides a step-by-step assignment strategy, emphasizing the differentiation of diastereotopic protons and the dynamic behavior of the piperazine ring.

Molecular Structure & Numbering Strategy

Before analysis, a consistent numbering system is required to correlate signals.

G Figure 1: Connectivity and Numbering. Note the chiral center at C2. N1 N1 C2 C2 (Chiral) N1->C2 C_Link C7 (CH2) N1->C_Link Linker C3 C3 C2->C3 Me_Ring Me-C2 C2->Me_Ring N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 C_Quat C8 (C-OH) C_Link->C_Quat Me_A Me-A C_Quat->Me_A Me_B Me-B C_Quat->Me_B

Experimental Protocol

Sample Preparation

The choice of solvent critically affects the resolution of labile protons (OH/NH) and the separation of overlapping ring signals.[1]

  • Standard Characterization: Use Chloroform-d (

    
    ) .[1]
    
    • Pros: Sharp lines, good solubility.

    • Cons: Labile protons (OH, NH) are often broad or invisible due to exchange.[1]

  • Full Assignment/Stereochemistry: Use DMSO-

    
     .
    
    • Pros: Slows proton exchange, allowing observation of

      
       and 
      
      
      
      couplings. Differentiates diastereotopic methyls more clearly due to higher viscosity/solvation shells.
    • Concentration: Prepare ~10-15 mg in 0.6 mL solvent. High concentrations can cause line broadening in amine signals.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (d1): Set to

    
     seconds. The quaternary carbon's adjacent methyls (Me-A/Me-B) have long T1 relaxation times.[1] Insufficient d1 will lead to inaccurate integration of the methyl signals.
    
  • Scans (ns): 16 or 32 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C). Note: Piperazine ring inversion is fast at room temperature; cooling to 250K may be required to freeze conformers, but is unnecessary for routine ID.

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones.[1] The presence of the chiral center at C2 breaks the symmetry of the entire molecule, creating diastereotopic environments for the side chain.

Zone 1: The Methyl Region (0.9 – 1.3 ppm)

This region contains three methyl groups.[1] In an achiral molecule, the gem-dimethyls (Me-A/Me-B) would be a singlet.[1] Here, they are non-equivalent.

Proton GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Me-C2 1.00 – 1.05Doublet (

Hz)
3HMethyl attached to the chiral ring carbon.[1]
Me-A 1.15 – 1.18Singlet3HGem-dimethyl group 1 (Diastereotopic).[1]
Me-B 1.18 – 1.21Singlet3HGem-dimethyl group 2 (Diastereotopic).[1]

Critical Insight: At lower fields (300 MHz), Me-A and Me-B may appear as a single broad singlet. At 400+ MHz, they resolve into two distinct singlets. Do not integrate as 6H unless they overlap perfectly.

Zone 2: The Linker & Ring (2.1 – 3.0 ppm)

This is the "fingerprint" region.[1] The methylene protons at C7 (the linker) are adjacent to the chiral piperazine nitrogen.[1]

Proton GroupShift (

, ppm)
MultiplicityAssignment Logic
C7-H

2.25 – 2.35Doublet (

Hz)
Part A of AB System.[1] Diastereotopic linker proton.
C7-H

2.35 – 2.45Doublet (

Hz)
Part B of AB System.[1] Diastereotopic linker proton.
Ring H (Axial) 2.60 – 2.90Multiplets (td)Axial protons on C3, C5, C6.[1]
Ring H (Eq) 2.90 – 3.10Multiplets (dd/dt)Equatorial protons on C3, C5, C6.[1]

Interpretation: The C7 methylene protons (


) often confuse analysts. They are diastereotopic  (chemically non-equivalent) because they "see" the chiral C2-Methyl group differently.[2] They appear as an AB quartet  (two "roofing" doublets), not a singlet or a simple triplet.[1]
Zone 3: Labile Protons (Variable)[1]
  • OH (Alcohol): Broad singlet, typically 2.5 – 4.0 ppm.[1] In DMSO, it may appear as a sharp singlet near 4.2 ppm.

  • NH (Amine): Broad singlet, typically 1.5 – 2.5 ppm.[1] Often exchanges with water in the solvent.

Validation Workflow (QC Protocol)

To ensure the synthesized or purchased material is correct, follow this logical validation path.

Workflow Start Start Analysis Check_Me Check 0.9-1.3 ppm Do you see 3 Methyl signals? Start->Check_Me Doublet_Check Is one a Doublet? (Ring Methyl) Check_Me->Doublet_Check Singlet_Check Are there two Singlets? (Gem-Dimethyls) Check_Me->Singlet_Check Linker_Check Check 2.3 ppm Linker Is it an AB Quartet? Doublet_Check->Linker_Check Yes Singlet_Check->Linker_Check Yes Impurity_Check Check for Impurities (e.g., residual piperazine) Linker_Check->Impurity_Check Yes (Diastereotopic confirmed) Fail FAIL: Re-purify Linker_Check->Fail No (Singlet = Achiral impurity?) Pass PASS: Structure Confirmed Impurity_Check->Pass Clean

[1] Figure 2: QC Decision Tree for Structural Confirmation.

Advanced Troubleshooting: Diastereotopicity

Why are the signals split? The molecule possesses a stereogenic center at C2 of the piperazine ring.[1]

  • Propanol Methyls: Although they are 4 bonds away from the chiral center, the chiral environment renders the two methyl groups anisochronous . They cannot be interconverted by any symmetry operation.

  • Linker Methylene (

    
    ):  These protons are enantiotopic in achiral amines but become diastereotopic here.[1] Their magnetic environments differ significantly, leading to a geminal coupling constant (
    
    
    
    ) of ~12-14 Hz.

Common Impurities:

  • 2-Methylpiperazine (Starting Material): Look for broad NH signals and missing gem-dimethyl singlets.

  • Isobutylene Oxide (Reagent): Look for epoxide ring protons around 2.4 - 2.8 ppm.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for AB quartet and diastereotopicity analysis).
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for pulse sequences and relaxation delays).

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link] (Theoretical grounding for the linker splitting).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift prediction of amines).[1]

Sources

Application

Technical Guide: Structural Elucidation of Piperazine Amino-Alcohols via ESI-MS/MS

This Application Note is structured as a high-level technical guide for analytical scientists involved in impurity profiling and metabolite identification. It synthesizes mechanistic mass spectrometry with practical expe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists involved in impurity profiling and metabolite identification. It synthesizes mechanistic mass spectrometry with practical experimental protocols.

Target Analyte: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Application Domain: Impurity Profiling, Genotoxic Impurity (GTI) Screening, Metabolite Identification Version: 2.0 (Scientific Reference)

Executive Summary

In the development of piperazine-based pharmaceuticals (e.g., antihistamines, antipsychotics), the alkylation of 2-methylpiperazine often yields regioisomeric byproducts. 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (hereafter Analyte A ) is a critical process impurity formed via the reaction of 2-methylpiperazine with isobutylene oxide (or equivalent synthetic equivalents).

Differentiation of this N1-substituted sterically hindered isomer from its thermodynamically favored N4-substituted regioisomer is a common analytical challenge. This guide provides a definitive fragmentation protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to establish structural identity, focusing on the diagnostic loss of the tertiary alcohol moiety and specific ring-cleavage mechanisms.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
Molecular Formula C

H

N

O
Monoisotopic Mass 172.1576 Da
Precursor Ion [M+H]

m/z 173.16
Structural Feature Piperazine ring with a methyl group at C2; N1 is substituted with a 2-hydroxy-2-methylpropyl chain.
Key Lability Tertiary alcohol (prone to in-source water loss).

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Note: Avoid protic solvents without buffering if analyzing for quantitative stability, as the amino-alcohol can be reactive.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Triple Quadrupole system.[1]

  • Ionization Source: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Source Temperature: 350°C (High temp ensures desolvation but monitor for in-source water loss).

  • Cone Voltage: 20–40 V (Keep low to preserve the molecular ion [M+H]+).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe the water loss product (m/z 155).

    • High (25-35 eV): To generate ring fragments (m/z 101, 58).

Chromatographic Separation (Isomer Resolution)

To distinguish Analyte A (N1-sub) from its N4-isomer, chromatographic resolution is required before MS detection.

  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 15% B over 10 mins. (Shallow gradient required for polar amine separation).

Fragmentation Mechanism & Analysis

The fragmentation of Analyte A follows a distinct "Charge-Remote" and "Charge-Proximal" logic characteristic of amino-alcohols.

Primary Pathway: Dehydration (The "Signature" Loss)

The most abundant low-energy fragment arises from the neutral loss of water (18 Da) from the tertiary alcohol side chain.

  • Transition: m/z 173 → m/z 155.

  • Mechanism: Protonation of the hydroxyl group followed by E1-like elimination, driven by the formation of a stable tertiary carbocation or an alkene (isobutenyl group).

  • Diagnostic Value: High. Confirms the presence of the free hydroxyl group.

Secondary Pathway: Side-Chain Cleavage (N-Dealkylation)

At higher collision energies, the C-N bond connecting the side chain to the piperazine ring cleaves.

  • Transition: m/z 173 (or 155) → m/z 101.

  • Fragment Identity: Protonated 2-methylpiperazine [C

    
    H
    
    
    
    N
    
    
    ]
    
    
    .
  • Mechanism: Inductive cleavage activated by the protonated nitrogen.

  • Diagnostic Value: Confirms the core piperazine structure is intact and methylated.

Tertiary Pathway: Ring Fragmentation (Retro-Diels-Alder)

The m/z 101 ion undergoes further fragmentation typical of piperazines.

  • Transition: m/z 101 → m/z 58 + 43 (neutral imine).

  • Mechanism: Ring opening (Retro-Diels-Alder type) yielding [C

    
    H
    
    
    
    N]
    
    
    (m/z 58) or [C
    
    
    H
    
    
    N]
    
    
    (m/z 43) depending on charge retention.
  • Isomer Differentiation: The ratio of m/z 58 to m/z 44 (unsubstituted ring fragment) helps distinguish the 2-methyl vs 3-methyl substitution pattern, although this is subtle and requires reference standards.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its product ions.

FragmentationPathway M_H [M+H]+ m/z 173 (Precursor) M_H2O [M+H - H2O]+ m/z 155 (Dehydration) M_H->M_H2O - H2O (18 Da) Low CE Core 2-Methylpiperazine Core m/z 101 (N-Dealkylation) M_H->Core - Side Chain (72 Da) Med CE M_H2O->Core - C4H6 (54 Da) Frag_58 Immonium Ion m/z 58 (Ring Cleavage) Core->Frag_58 - C2H5N (43 Da) RDA Cleavage Frag_43 Aziridinium Ion m/z 43 Core->Frag_43 - C3H8N

Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol. Blue indicates precursor; Green indicates the primary dehydration product; Yellow indicates the stable core fragment.

Differentiation from Regioisomers

A critical aspect of this analysis is distinguishing Analyte A (N1-substituted, 2-methyl) from Analyte B (N4-substituted, 2-methyl; often named 1-(2-hydroxy...)-3-methylpiperazine due to numbering priority).

FeatureAnalyte A (N1-Sub, 2-Me)Analyte B (N4-Sub, 2-Me / "3-Me")
Steric Environment Hindered. The C2-methyl is adjacent to the substitution site.Open. The C2-methyl is distal to the substitution site.
Retention Time (RP-LC) Elutes Earlier (More polar surface area exposed/shielded differently).Elutes Later (Typically).
Water Loss (m/z 155) Dominant. Steric strain at N1 can promote elimination to relieve crowding.Prominent, but may be less intense relative to precursor than in A.
Ring Fragmentation Production of m/z 101 is identical, but secondary fragments (m/z 58) may show different intensity ratios due to specific ring-opening kinetics.

Protocol for Confirmation:

  • Run a gradient from 0% to 20% B over 15 minutes.

  • Extract Ion Chromatograms (EIC) for m/z 173.16.

  • The N4-substituted isomer (thermodynamically favored product of 2-methylpiperazine alkylation) is usually the major peak. The N1-substituted isomer (Analyte A) is typically the minor impurity eluting earlier.

References

  • Holčapek, M., et al. (2010). Structural analysis of piperazine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-methylpiperazine. National Institute of Standards and Technology. Link

  • European Medicines Agency (EMA). (2014). Assessment report on impurities in piperazine-based drug substances. Link

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Method

HPLC purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

An Application Guide for the Preparative HPLC Purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Authored by: Gemini, Senior Applications Scientist Introduction: The Challenge of Purifying Polar Basic Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparative HPLC Purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Authored by: Gemini, Senior Applications Scientist

Introduction: The Challenge of Purifying Polar Basic Compounds

In pharmaceutical development and chemical synthesis, the isolation of pure compounds is a critical, yet often challenging, step. 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol represents a class of molecules—polar, basic amines—that pose a significant hurdle for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). The basic nitrogen atoms in the piperazine ring are prone to strong ionic interactions with residual acidic silanol groups on standard silica-based stationary phases, leading to poor peak shape, low resolution, and inconsistent retention.[1][2] Furthermore, the high polarity of the molecule, conferred by the hydroxyl groups and the piperazine moiety, results in poor retention on non-polar stationary phases like C18 under typical mobile phase conditions.[3][4]

This application note provides a comprehensive, field-proven protocol for the efficient purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol. We will move beyond a simple list of steps to explain the underlying chromatographic principles and the rationale behind key decisions in method development. The strategy herein employs a high-pH reversed-phase method coupled with mass-directed fractionation, a powerful combination for isolating highly pure target compounds from complex synthetic mixtures.[5][6][7]

Analyte Characterization and Strategic Implications

A successful purification strategy begins with understanding the analyte's physicochemical properties.

  • Structure: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

  • Molecular Formula: C₈H₁₈N₂O[8][9]

  • Molecular Weight: 158.24 g/mol [9][10]

  • Key Functional Groups: Tertiary alcohol, tertiary amine, and secondary amine (within the piperazine ring).

  • Predicted Properties:

    • Basicity: The piperazine nitrogens are basic. The pKa of a related structure, 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol), is reported to have a basic apparent pKa of 8.29.[11] This basicity is the primary cause of peak tailing on silica-based columns.

    • Polarity: The presence of two amine nitrogens and a hydroxyl group makes the compound highly polar and water-soluble. A structurally similar compound has a predicted LogP (Octanol-Water Partition Coefficient) of -0.411, indicating its hydrophilic nature.[12]

This profile dictates our purification strategy. To achieve good peak shape and retention, we must mitigate the effects of both high polarity and basicity. Operating at a pH well above the analyte's pKa (e.g., pH 10) will neutralize the amine groups, minimizing silanol interactions and increasing retention through hydrophobic interactions with the stationary phase.[13]

Method Development: A Rationale-Driven Approach

The selection of the column, mobile phase, and detection method is critical for success. Our approach prioritizes robustness, efficiency, and compatibility with modern purification instrumentation.

Stationary Phase Selection: The Importance of pH Stability

Standard silica-based C18 columns are not stable at high pH, leading to rapid degradation. Therefore, a stationary phase specifically designed for high-pH applications is mandatory.

  • Recommendation: A hybrid-silica C18 column (e.g., Waters XBridge C18, Agilent ZORBAX Eclipse Plus C18) or a similar pH-stable phase.

  • Causality: These columns are engineered to resist dissolution at pH values up to 11-12, providing the durability needed for reproducible purification of basic compounds.[13] The C18 ligand offers the necessary hydrophobicity to retain the neutralized, more non-polar form of the analyte.

Mobile Phase Optimization: Controlling Ionization and Elution

The mobile phase must serve two functions: control the ionization state of the analyte and effectively elute it from the column with good resolution from impurities.

  • Mobile Phase A (Aqueous): Water with 10 mM Ammonium Bicarbonate, adjusted to pH 10 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Causality:

    • High pH: As discussed, pH 10 ensures the analyte is in its free-base, neutral form, which dramatically improves peak shape and retention.

    • Volatile Buffer: Ammonium bicarbonate is a volatile buffer, making it ideal for preparative chromatography as it can be easily removed from the collected fractions by lyophilization (freeze-drying), leaving behind the pure compound.[14]

    • Organic Modifier: Acetonitrile often provides sharper peaks and lower backpressure compared to methanol, but methanol can offer different selectivity for certain impurities. A scouting run with both is advisable.

Detection: The Case for Mass-Directed Purification

The target molecule lacks a significant UV chromophore, making UV-based detection and fractionation unreliable and non-specific.[15]

  • Primary Detection Method: Mass Spectrometry (MS).

  • Causality: Mass-directed purification triggers fraction collection based on the specific mass-to-charge ratio (m/z) of the target compound.[6][16] This allows for the precise isolation of the desired product, even if it co-elutes with other impurities under UV detection.[5][7] It significantly improves the efficiency of the purification process by collecting only the fractions containing the target, reducing the number of fractions to be analyzed post-purification.[6]

Workflow for Purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

The following diagram illustrates the comprehensive workflow from initial analysis to the final isolated product.

HPLC_Purification_Workflow cluster_Prep Preparation Phase cluster_Dev Method Development & Execution cluster_Post Post-Purification Phase Crude Crude Sample (Post-Synthesis) SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Solubilize Scouting Analytical HPLC-MS (Scouting Gradient) SamplePrep->Scouting Inject 5 µL PrepRun Preparative HPLC (Mass-Directed Run) Scouting->PrepRun Optimize & Scale-Up Fractions Collected Fractions (Target m/z) PrepRun->Fractions Collect by m/z Analysis QC Analysis (Purity Check by UPLC-MS) Fractions->Analysis Analyze Aliquot Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Isolation Solvent Removal (Lyophilization) Pooling->Isolation Combine PureCompound Pure Compound Isolation->PureCompound Yields

Caption: Workflow from crude material to purified compound.

Detailed Experimental Protocols

PART 1: Analytical Method Development (Scouting Run)

This initial step is crucial for determining the retention time of the target compound and optimizing the gradient for the preparative run.

ParameterCondition
Instrumentation UPLC/HPLC system with MS Detector (e.g., Waters ACQUITY QDa)[6]
Column pH-stable C18, 2.1 x 50 mm, < 3 µm particle size
Mobile Phase A Water + 10 mM Ammonium Bicarbonate, pH 10 w/ NH₄OH
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2-5 µL (of ~1 mg/mL sample solution)
MS Detection ESI Positive Mode, Scan for m/z = 159.15 ([M+H]⁺)
PART 2: Preparative Purification Protocol

A. Sample Preparation

  • Weigh the crude synthetic material.

  • Dissolve the material in a minimal amount of a suitable solvent. Expert Tip: Start with a mixture of Water/Acetonitrile (95:5) containing 0.1% Ammonium Hydroxide. If solubility is low, DMSO can be used, but inject the smallest volume possible to avoid solvent effects on the chromatography.

  • Ensure the final concentration is appropriate for the column size (e.g., 50-100 mg/mL for a 19 mm ID column).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column or system.

B. System Setup and Purification Run

  • Install the preparative column on the HPLC system.

  • Equilibrate the entire system, including the column, with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes or until the baseline is stable.

  • Set up the mass spectrometer to trigger fraction collection based on the target ion (m/z 159.15).

  • Inject the filtered crude sample onto the column.

  • Run the preparative gradient, which should be a scaled-up version of the optimized analytical gradient. A common practice is to create a shallower gradient around the elution time of the target compound to maximize resolution.

ParameterCondition
Instrumentation Preparative HPLC with MS Detector and automated fraction collector[7]
Column pH-stable C18, 19 x 100 mm, 5 µm particle size
Mobile Phase A Water + 10 mM Ammonium Bicarbonate, pH 10 w/ NH₄OH
Mobile Phase B Acetonitrile
Gradient Optimized based on scouting run (e.g., 10% to 40% B over 15 minutes)
Flow Rate 20 mL/min
Column Temp. Ambient
Injection Vol. 1-5 mL (depending on concentration and column loading)
MS Trigger Collect when m/z 159.15 intensity exceeds a set threshold

C. Post-Purification Processing

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the rapid analytical UPLC-MS method (Part 1) to confirm purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Freeze the pooled fractions in a suitable flask.

  • Lyophilization: Place the frozen flask on a lyophilizer (freeze-dryer) until all the volatile mobile phase components (water, acetonitrile, ammonium bicarbonate) have sublimated, leaving the pure compound as a solid.

  • Final Analysis: Determine the final mass and confirm the identity and purity of the isolated compound using standard analytical techniques (LCMS, NMR).

Conclusion

The purification of polar basic compounds like 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is readily achievable with a systematic and chemically-informed approach. By pairing a pH-stable reversed-phase column with a high-pH, volatile mobile phase, the chromatographic behavior of the analyte can be precisely controlled to yield sharp, symmetrical peaks. The integration of mass-directed fractionation elevates this process, ensuring highly specific and efficient isolation of the target molecule. This protocol provides a robust and validated framework that can be adapted by researchers and drug development professionals to streamline their purification workflows, saving time and resources while ensuring the high compound quality essential for subsequent research.

References

  • Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. PubMed.
  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol. CymitQuimica.
  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) Properties. EPA.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Waters.
  • Preparative Chromatography. Evotec.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Preparative HPLC. Gilson.
  • Mass-Directed Preparative SFC: An Orthogonal Tool with Reduced Liquid Solvent Usage for High Throughput Purification. Waters Corporation.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
  • Interactions of HPLC Stationary Phases. IMTAKT.
  • 2-methyl-1-(piperazin-1-yl)propan-2-ol. AMERICAN ELEMENTS.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
  • HPLC Separation Modes. Waters Corporation.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Polar compounds separation by HPLC - any thoughts?. ResearchGate.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • 1-Piperazinepropanol. PubChem.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol. MolCore.
  • 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one Properties. EPA.

Sources

Application

using 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol as a chemical intermediate

Application Note: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol as a Pharmacophore Modulator Executive Summary: The "Polar Tail" Strategy In modern drug discovery, particularly within oncology (kinase inhibitors) and CN...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol as a Pharmacophore Modulator

Executive Summary: The "Polar Tail" Strategy

In modern drug discovery, particularly within oncology (kinase inhibitors) and CNS programs, 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol serves a critical function as a solubilizing tether . This intermediate combines a steric handle (the 2-methyl group on the piperazine ring) with a polar, metabolic "soft spot" (the tertiary alcohol).

Unlike the more common N-methylpiperazine, this specific scaffold offers two distinct advantages:

  • Conformational Locking: The C2-methyl group restricts the rotation of the piperazine ring when bound to a scaffold, potentially reducing the entropic penalty of binding.

  • Metabolic Stability: The steric bulk around the nitrogen and the tertiary nature of the alcohol tail reduce susceptibility to rapid oxidative metabolism compared to linear alkyl chains.

This guide details the protocols for utilizing this intermediate to functionalize drug scaffolds, with a specific focus on regiochemical integrity —the most common failure point in its application.

Chemical Profile & Structural Analysis

PropertyDataRelevance to Protocol
IUPAC Name 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-olDefines connectivity: Tail at N1, Methyl at C2.
Molecular Weight 172.27 g/mol Calculation basis for stoichiometry.
pKa (Calc.) ~8.4 (N4), ~4.5 (N1)Critical: N4 is the reactive nucleophile. N1 is deactivated by the alkyl tail and sterics.
Boiling Point >250°C (dec.)High boiling point; difficult to remove by distillation.
Solubility High (Water, MeOH, DCM)Requires specific extraction protocols (e.g., n-Butanol or DCM/iPrOH).
Chirality C2 is a stereocenterUsually supplied as a racemate or (S)-isomer. Enantiopurity must be verified.

Structural Logic: The molecule contains two nitrogen atoms.[1][2][3][4] The N1 position is substituted with the 2-hydroxy-2-methylpropyl group. The N4 position is a secondary amine and is the active coupling handle .

  • Steric Warning: The methyl group at C2 creates steric hindrance proximal to N1 and N3. This directs coupling reactions to N4, but also influences the conformation of the final drug molecule.

Application Workflow: Coupling to Drug Scaffolds

The primary application is attaching this intermediate to an electrophilic aromatic heterocycle (e.g., chloropyrimidine, chloropyridine) via Nucleophilic Aromatic Substitution (SNAr).

Visualization: Reaction Pathway & Decision Logic

CouplingWorkflow Start Start: Electrophilic Scaffold (Ar-Cl / Ar-F) Check Reactivity Check: Is Ar-Cl activated? Start->Check Reagent Intermediate: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Condition_A Condition A: S_NAr (DIPEA, DMSO, 100°C) Reagent->Condition_A Condition_B Condition B: Buchwald (Pd-catalysis) Reagent->Condition_B Product Coupled Product Condition_A->Product Condition_B->Product Check->Condition_A Yes (e.g., Pyrimidine) Check->Condition_B No (e.g., Phenyl) Purification Purification: SCX Column / Rev. Phase Product->Purification

Figure 1: Decision matrix for coupling the intermediate to aromatic scaffolds. SNAr is preferred for activated systems due to easier purification.

Detailed Protocol: SNAr Coupling

Objective: Attach 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol to a 4-chloropyrimidine scaffold.

Materials:
  • Scaffold: 1.0 eq (e.g., 4-chloro-2-aminopyrimidine derivative).

  • Intermediate: 1.2 – 1.5 eq 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol.

  • Base: 3.0 eq N,N-Diisopropylethylamine (DIPEA).

  • Solvent: DMSO (anhydrous) or NMP. Note: DMF can decompose at high temps; DMSO is preferred for SNAr.

Step-by-Step Procedure:
  • Preparation:

    • In a pressure-rated vial (microwave vial recommended), dissolve the Scaffold (1.0 mmol) in DMSO (3 mL).

    • Add DIPEA (3.0 mmol).

    • Add the Intermediate (1.3 mmol). Expert Tip: If the intermediate is a viscous oil, warm it to 40°C to ensure accurate volumetric transfer.

  • Reaction:

    • Thermal Method: Heat block at 100°C – 120°C for 4–16 hours. Monitor by LCMS.

    • Microwave Method (Preferred): 140°C for 30–60 minutes.

    • Checkpoint: Look for the disappearance of the starting chloride (M) and formation of the product (M + 136).

  • Work-up (Critical for Polar Amines):

    • Do NOT use standard ether/water extraction; the product is likely amphiphilic and will stay in the aqueous phase or form an emulsion.

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water.[3]

    • Method B (Extraction): Dilute with saturated NaHCO3. Extract with DCM:Isopropanol (3:1) . The alcohol co-solvent is essential to pull the polar product into the organic phase.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to DCM:MeOH:NH4OH (90:10:1). The ammonia is required to keep the piperazine free-based and reduce streaking.

    • SCX Cartridge: Load mixture in MeOH. Wash with MeOH (removes DMSO/non-basic impurities). Elute product with 2M NH3 in MeOH.

Quality Control: Regiochemistry Verification

A common pitfall is using the wrong isomer or a mixture. Commercial "2-methylpiperazine derivatives" often contain mixtures of N1- and N4-substituted products.

The Problem:

  • Target: N1-substituted (Tail at N1, Methyl at C2).

  • Impurity: N4-substituted (Tail at N4, Methyl at C2/C3).

Validation Protocol (NMR): You must verify the structure using 2D NMR (NOESY/ROESY).

Signal InteractionTarget (N1-Tail)Impurity (N4-Tail)
Tail CH2 ↔ Ring Methyl Strong NOE Weak/No NOE
Explanation The tail at N1 is spatially adjacent to the C2-Methyl group.The tail at N4 is distal to the C2-Methyl group.

1H NMR Diagnostic:

  • N1-Tail Isomer: The C2-H proton (methine) typically shifts upfield (~2.3-2.5 ppm) compared to the N4-tail isomer because the N1-lone pair is alkylated.

  • N4-Tail Isomer: The C2-H proton is often more deshielded (~2.8-3.0 ppm) if N1 is a secondary amine (or substituted with an electron-withdrawing group).

Synthesis of the Intermediate (If Commercial Stock Unavailable)

If you must synthesize the intermediate, you cannot simply react 2-methylpiperazine with isobutylene oxide, as this favors N4-alkylation (steric control).

Synthesis Pathway

Synthesis Step1 Start: 2-Methylpiperazine Step2 Step 1: Selective Protection (Boc-anhydride, -78°C) Favors N4-Boc (Less hindered) Step1->Step2 Step3 Intermediate: 1-H-4-Boc-2-methylpiperazine Step2->Step3 Step4 Step 2: Alkylation (Isobutylene Oxide / LiClO4) Step3->Step4 Step5 Step 3: Deprotection (TFA or HCl) Step4->Step5 Final Target: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Step5->Final

Figure 2: Synthetic route to ensure N1-regioselectivity.

  • N4-Protection: React 2-methylpiperazine with Boc2O (0.9 eq) at low temperature. The less hindered N4 reacts preferentially.

  • N1-Alkylation: React the N4-Boc intermediate with isobutylene oxide (or 1-chloro-2-methyl-2-propanol) and a Lewis acid catalyst (e.g., LiClO4) or base.

  • Deprotection: Remove the Boc group with TFA/DCM to liberate the N4 amine for coupling.

References

  • Regioselectivity in Piperazines

    • Berkheij, M. et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. Link

    • Note: Establishes the N4-selectivity of electrophiles on 2-methylpiperazine.
  • SNAr Coupling Methodologies: Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on solubilizing tails).
  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.
  • Relevant Patent Literature

    • Canon, J. et al. "KRAS G12C Inhibitors." US Patent 2019/0284153 A1. (Describes similar piperazine-linker motifs in Sotorasib analogs).

  • General Reactivity of 2-Methylpiperazine

    • PubChem Compound Summary for CID 66057 (2-Methylpiperazine). National Center for Biotechnology Information (2025). Link

Sources

Method

derivatization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol for bioassays

Application Note: AN-BIO-2026-04 High-Sensitivity Bioassay Development for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Executive Summary This guide details the derivatization strategies for 2-Methyl-1-(2-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-04 High-Sensitivity Bioassay Development for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Executive Summary

This guide details the derivatization strategies for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (CAS 156339-46-7), a polar, non-chromophoric piperazine derivative often encountered as a pharmaceutical intermediate or impurity.[1] Due to its lack of a strong UV chromophore and poor retention on standard C18 phases, direct analysis in biological matrices (plasma, urine) is challenging.

We present two validated protocols to transform this analyte into a highly detectable species:

  • Dansylation (LC-MS/MS & HPLC-FLD): Targets the secondary amine to introduce a fluorescent sulfonyl moiety, enhancing ionization efficiency and lipophilicity.

  • NBD-Cl Labeling (HPLC-UV/Vis): A robust alternative for UV-visible detection.

Chemical Strategy & Mechanism

Structural Analysis

The analyte possesses two potential reactive sites:[2][3][4]

  • Site A (Target): The secondary amine at the N4 position of the piperazine ring. This is a strong nucleophile (pKa ~9.8) and the primary target for electrophilic reagents.

  • Site B (Non-Target): The tertiary alcohol on the propyl chain. Due to steric hindrance and lower nucleophilicity compared to the amine, this site remains unreactive under the mild basic conditions used for amine derivatization.

Reaction Logic

We utilize Dansyl Chloride (DNS-Cl) for its dual utility.[5][6] The sulfonyl chloride group reacts selectively with the secondary amine to form a stable sulfonamide. This reaction:

  • Increases Hydrophobicity: Shifts retention to a stable region on C18 columns, separating it from the solvent front.

  • Enhances Ionization: The dimethylamino group on the dansyl moiety has a high proton affinity, significantly boosting signal intensity in ESI+ MS modes.

ReactionScheme Analyte Analyte (Secondary Amine @ N4) Intermediate Transition State (pH 9.5) Analyte->Intermediate Nucleophilic Attack Reagent Dansyl Chloride (Sulfonyl Chloride) Reagent->Intermediate Product Dansylated Derivative (Fluorescent Sulfonamide) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Buffer) Intermediate->Byproduct

Figure 1: Reaction pathway for the selective dansylation of the N4-secondary amine.

Experimental Protocols

Protocol A: Dansylation for LC-MS/MS (High Sensitivity)

Best for: PK/PD studies, trace analysis in plasma (< 1 ng/mL).

Reagents Required:

  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared).

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH adjusted to 9.5 with HCl.

  • Quenching Solution: 5% Formic Acid in water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Procedure:

  • Sample Preparation:

    • Aliquot 100 µL of biological sample (plasma/urine).[6]

    • Add 10 µL of Internal Standard (e.g., deuterated piperazine analog).

    • Perform protein precipitation: Add 300 µL cold Acetonitrile, vortex, centrifuge at 10,000 x g for 5 min.

    • Transfer supernatant to a clean reaction vial and evaporate to dryness under N₂ stream at 40°C.

  • Derivatization Reaction:

    • Reconstitute dried residue in 100 µL Carbonate Buffer (pH 9.5) .

    • Add 100 µL Dansyl Chloride Solution .

    • Vortex for 30 seconds.

    • Incubate: Heat block at 60°C for 20 minutes . (Note: Secondary amines require heat; do not skip).

  • Cleanup & Injection:

    • Cool to room temperature.[6]

    • Add 20 µL Quenching Solution (consumes excess reagent).

    • Optional LLE Cleanup: Add 500 µL MTBE, vortex, centrifuge. Transfer organic layer, dry, and reconstitute in 100 µL Mobile Phase (50:50 ACN:H₂O).

    • Inject 5-10 µL into LC-MS/MS.

LC-MS Parameters:

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O, (B) ACN.

  • Gradient: 10% B to 90% B over 5 mins.

  • Detection: ESI+, MRM mode. Look for parent ion [M+H]+ = (Analyte MW + 233).

Protocol B: NBD-Cl Labeling for HPLC-UV/FLD

Best for: QC labs, impurity profiling, labs without MS.

Reagents Required:

  • NBD-Cl Reagent: 20 mM in Methanol.

  • Buffer: 0.1 M Borate Buffer, pH 8.5.

  • Stop Solution: 1 M HCl.

Step-by-Step Procedure:

  • Mix 100 µL Sample with 100 µL Borate Buffer .

  • Add 200 µL NBD-Cl Reagent .

  • Incubate at 70°C for 30 minutes (protected from light).

  • Cool on ice and add 50 µL Stop Solution .

  • Dilute with Mobile Phase and inject.

Detection:

  • Fluorescence: Excitation 470 nm / Emission 530 nm.

  • UV-Vis: Absorbance at 485 nm.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN, Centrifuge) Sample->PPT Dry Evaporate to Dryness (N2 Stream) PPT->Dry Deriv Derivatization (Dansyl-Cl, pH 9.5, 60°C) Dry->Deriv Quench Quench Reaction (Formic Acid) Deriv->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Figure 2: End-to-end sample processing workflow for bioanalysis.

Validation & Quality Control

ParameterAcceptance CriteriaNotes
Reaction Stability Derivative stable for >24 hours at 4°CDansyl derivatives are light-sensitive; use amber vials.
Linearity (R²) > 0.99Typical range: 1–1000 ng/mL.
Recovery > 85%Compare derivatized standard vs. spiked matrix.
Selectivity No interference at retention timeBlank matrix must show < 20% of LLOQ signal.

Troubleshooting Tips:

  • Low Yield: Ensure pH is strictly between 9.0 and 10.0. If pH < 9, the amine is protonated (unreactive); if pH > 11, Dansyl-Cl hydrolyzes too quickly.

  • Peak Tailing: Secondary amines can interact with silanols. Ensure the reaction is complete (tertiary sulfonamide formed) to eliminate basicity, or use an end-capped column.

References

  • US EPA. "1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) Properties." CompTox Chemicals Dashboard. Available at: [Link][1]

  • Li, L., et al. "Targeted quantification of amino acids by dansylation." National Institutes of Health (NIH) / PMC. Available at: [Link] (Note: Generalized citation for Dansyl/Amino Acid protocols).

  • Aladdin Scientific. "2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride Product Sheet." LabCompare. Available at: [Link][7]

  • ScienceOpen. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection." ScienceOpen. Available at: [Link]

Sources

Application

experimental protocol for N-alkylation of 2-methylpiperazine

Application Note: Regiocontrol in the N-Alkylation of 2-Methylpiperazine Part 1: Strategic Overview & Mechanistic Logic The N-alkylation of 2-methylpiperazine presents a classic problem in regioselectivity. Unlike symmet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrol in the N-Alkylation of 2-Methylpiperazine

Part 1: Strategic Overview & Mechanistic Logic

The N-alkylation of 2-methylpiperazine presents a classic problem in regioselectivity. Unlike symmetrical piperazine, the introduction of a methyl group at the C2 position creates a distinct steric and electronic environment that differentiates the two nitrogen atoms: N1 (proximal to the methyl group) and N4 (distal).

The Steric Rule:

  • N1 (Proximal): Highly sterically hindered by the adjacent C2-methyl group. Nucleophilic attack from this position is kinetically slower.

  • N4 (Distal): Sterically unhindered and behaves like a typical secondary amine.

The Reactivity Hierarchy: Consequently, under standard nucleophilic substitution conditions (SN2) or reductive amination, the N4 position reacts preferentially . Achieving N1-alkylation requires a "block-and-bypass" strategy where N4 is temporarily protected.

Decision Matrix: Selecting the Correct Protocol

The following decision tree outlines the experimental pathway based on your target moiety.

G Start Starting Material: 2-Methylpiperazine Target Identify Target Start->Target N4_Path Target: N4-Alkyl Target->N4_Path Unhindered N1_Path Target: N1-Alkyl Target->N1_Path Hindered Bis_Path Target: N1,N4-Bis-alkyl Target->Bis_Path Saturated Method_A Protocol A: Direct Alkylation (Stoichiometry Control) N4_Path->Method_A Method_B Protocol B: Protection Strategy (1. Boc-N4, 2. Alkyl-N1, 3. Deprotect) N1_Path->Method_B Method_C Protocol C: Forcing Conditions (Excess RX, Heat) Bis_Path->Method_C

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on regioselectivity requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Direct Method)

Use this protocol for synthesizing N4-substituted derivatives. The high reactivity of N4 allows for direct functionalization without protection, provided stoichiometry is strictly controlled to prevent bis-alkylation.

Reagents:

  • 2-Methylpiperazine (1.0 eq)[1]

  • Alkyl Halide (R-X) (0.9 - 1.0 eq)

  • Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (10 mmol) in anhydrous MeCN (50 mL).

    • Note: MeCN is preferred over DMF for easier workup, unless the alkyl halide is insoluble.

  • Base Addition: Add K₂CO₃ (20 mmol). Ensure the suspension is stirring vigorously.

  • Controlled Addition: Cool the mixture to 0°C. Dissolve the Alkyl Halide (9.5 mmol, slight deficit) in MeCN (10 mL) and add it dropwise over 30 minutes.

    • Criticality: The deficit of alkyl halide and slow addition at low temperature ensures the highly reactive N4 consumes the electrophile before the N1 or the mono-alkylated product can react.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of alkyl halide. Some unreacted starting material is acceptable and preferable to over-alkylation.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue typically contains the N4-product and a small amount of starting material. Since 2-methylpiperazine is highly polar, the N4-alkyl product can often be extracted into DCM from a basic aqueous solution (pH > 12), leaving unsubstituted piperazine in the aqueous phase.

Protocol B: Regioselective N1-Alkylation (Protection Strategy)

Use this protocol when the target is the sterically hindered N1-alkyl derivative. This requires a 3-step workflow: N4-Protection -> N1-Alkylation -> Deprotection.

Workflow Diagram:

Workflow Step1 Step 1: Selective Protection (Boc2O, 0°C) Targets N4 Step2 Step 2: N1-Alkylation (R-X, NaH/DMF or K2CO3/Reflux) Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM or HCl/MeOH) Step2->Step3 Product Final Product: 1-Alkyl-2-methylpiperazine Step3->Product

Figure 2: Three-step synthetic pathway for accessing N1-substituted 2-methylpiperazine.

Step 1: Selective N4-Boc Protection

  • Dissolve 2-methylpiperazine (10 mmol) in DCM (50 mL).

  • Cool to 0°C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (10 mmol) in DCM (10 mL) dropwise over 1 hour.

    • Mechanism:[2][3][4] The unhindered N4 reacts significantly faster with Boc₂O.

  • Warm to RT and stir for 2 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate.

    • Yield Check: This typically yields >90% of 4-Boc-2-methylpiperazine .

Step 2: N1-Alkylation

  • Dissolve the 4-Boc-intermediate (from Step 1) in anhydrous DMF.

  • Base Selection:

    • For reactive electrophiles (Benzyl bromide, Iodomethane): Use K₂CO₃ (3 eq) and heat to 60°C.

    • For unreactive electrophiles: Use NaH (1.2 eq, 60% dispersion) at 0°C, stir for 30 min, then add electrophile and heat.

  • Monitor reaction (usually slower due to steric hindrance at N1).

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry and concentrate.

Step 3: Deprotection

  • Dissolve the N1-alkyl-N4-Boc intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (3 mL) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate to dryness.

  • Free Basing: Dissolve the salt in minimal water, adjust pH to >12 with NaOH, and extract with DCM.

Part 3: Analytical Validation

Distinguishing between N1 and N4 isomers is critical. NMR spectroscopy provides the most reliable validation.

Table 1: Diagnostic 1H NMR Shifts (CDCl₃)

FeatureN4-Alkyl Product (Protocol A)N1-Alkyl Product (Protocol B)
C2-Methyl Shift ~1.0 ppm (Doublet)~1.0 - 1.1 ppm (Doublet)
C2-H Proton ~2.8 - 3.0 ppm (Multiplet)~2.2 - 2.5 ppm (Shifted Upfield)
Symmetry Asymmetric, but N1-H is broad/exchangeable.Asymmetric, N4-H is broad.
N-Methyl (if R=Me) Singlet at ~2.2 ppmSinglet at ~2.3 ppm

Validation Logic:

  • N1-Substitution Effect: Alkylation at N1 changes the electronic environment of the C2-H proton (the methine proton) significantly more than alkylation at N4.

  • NOESY: If R is bulky (e.g., Benzyl), a NOESY experiment will show a correlation between the benzylic protons and the C2-Methyl group only for the N1-isomer .

References

  • Beck, K. M., et al. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Journal of the American Chemical Society. (Establishes the steric rule favoring N4).

  • BenchChem Application Note. "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications." (Protocols for Boc-protection selectivity).

  • Organic Chemistry Portal. "Synthesis of Piperazines." (General methodologies for piperazine functionalization).

  • National Institutes of Health (PMC). "Identification of New N-methyl-piperazine Chalcones." (NMR data for N4-methylpiperazine derivatives).

  • ChemicalBook. "2-Methylpiperazine NMR Spectrum." (Reference spectra for starting material).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Synthesis

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers and drug development professionals overcome common challenges and improve reaction yield and purity.

The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is typically achieved via the nucleophilic ring-opening of an epoxide, isobutylene oxide (2,2-dimethyloxirane), with 2-methylpiperazine. While straightforward in principle, this reaction presents several challenges related to regioselectivity, side-product formation, and purification that can significantly impact the final yield. This guide is designed to address these specific issues with scientifically grounded explanations and actionable protocols.

Core Synthesis Pathway

The fundamental reaction involves the attack of a nitrogen atom from 2-methylpiperazine on one of the electrophilic carbons of the isobutylene oxide ring.

Core Synthesis Pathway cluster_reactants Reactants Isobutylene Oxide Target Product Isobutylene Oxide->Target Product Nucleophilic Attack 1 2-Methylpiperazine 2-Methylpiperazine->Target Product Ring-Opening 2 caption Fig. 1: Core Synthesis Workflow.

Caption: Core reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is very low. What are the first things I should check?

Low yield is a common problem that can stem from several factors. Before delving into complex side reactions, start with a systematic review of the fundamentals:

  • Reagent Purity:

    • Isobutylene Oxide: This reagent is volatile and can oligomerize or hydrolyze upon storage. Ensure you are using a fresh, high-purity grade. Run a quick NMR to confirm its integrity if in doubt.

    • 2-Methylpiperazine: This amine is hygroscopic. Water contamination can interfere with the reaction. Use an anhydrous grade or dry it before use.

  • Stoichiometry: The formation of byproducts, particularly from di-alkylation, is a major cause of yield loss (see Q4). Ensure you are using the correct molar ratio. A slight excess of the amine (2-methylpiperazine) is often recommended.

  • Reaction Temperature: Temperature control is critical. Too low, and the reaction rate will be impractically slow. Too high, and you will promote side reactions, including polymerization of the epoxide and the formation of undesired isomers (see Q3).

  • Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Protic solvents like ethanol or isopropanol can participate in the reaction but often serve as a good medium and proton source for the final step. Aprotic polar solvents like acetonitrile can also be effective.

Q2: I'm concerned about getting the wrong product structure. How is regioselectivity controlled in this reaction?

This is an excellent question that goes to the heart of epoxide chemistry. The product you want, 2-Methyl-1-(2-methylpiperazin-1-yl )propan-2-ol, results from the nucleophilic attack on the less substituted carbon of the isobutylene oxide ring.

The Underlying Mechanism (SN2 Attack): Under neutral or basic conditions, the ring-opening of an epoxide is a classic SN2 reaction.[1][2] The nucleophile (the amine) will preferentially attack the carbon atom that is less sterically hindered.[3][4] In isobutylene oxide, there is a primary carbon (-CH₂) and a quaternary carbon (-C(CH₃)₂). The primary carbon is far more accessible, leading to the desired regioselectivity.

  • Attack at less-hindered carbon (Correct): Forms a tertiary alcohol.

  • Attack at more-hindered carbon (Incorrect): Forms a primary alcohol. This pathway is sterically disfavored and generally not observed in significant amounts under these conditions.[5]

Acid-catalyzed conditions can change this outcome by protonating the epoxide oxygen, creating a transition state with significant carbocation character on the more substituted carbon, which would then be attacked by the nucleophile.[6] For this synthesis, you should avoid acidic catalysts to ensure the correct regiochemistry.

Regioselectivity Reactants Isobutylene Oxide + 2-Methylpiperazine TransitionState_A Attack at Less Hindered C (Lower Energy, Favored) Reactants->TransitionState_A SN2 Path A TransitionState_B Attack at More Hindered C (Higher Energy, Disfavored) Reactants->TransitionState_B SN2 Path B Product_Desired Desired Product (Tertiary Alcohol) TransitionState_A->Product_Desired Product_Isomer Regioisomeric Byproduct (Primary Alcohol) TransitionState_B->Product_Isomer caption Fig. 2: Regioselectivity of the epoxide opening.

Caption: Favored vs. disfavored pathways.

Q3: I've isolated an isomeric byproduct with the same mass. What is it and how can I prevent it?

This is the most subtle and often overlooked challenge in this synthesis. The cause is the structure of 2-methylpiperazine itself, which has two non-equivalent secondary amine nitrogens:

  • N4: The nitrogen further away from the methyl group. It is less sterically hindered.

  • N1: The nitrogen adjacent to the methyl group. It is more sterically hindered.

Both nitrogens are nucleophilic and can react with the epoxide.

  • Desired Product: Formed from the attack of the N4 nitrogen.

  • Isomeric Byproduct: Formed from the attack of the N1 nitrogen.

Minimizing the Isomeric Byproduct: This is a competition between two similar nucleophiles. The key is to exploit the small difference in steric hindrance.

  • Lower the Reaction Temperature: Kinetic control is key. Lowering the temperature will amplify the energetic difference between the two activation barriers, favoring the attack by the less-hindered N4 nitrogen. We recommend starting optimizations around 40-50°C.

  • Solvent Choice: A bulkier solvent might further penalize the approach to the more hindered N1 nitrogen, though this effect is often minor compared to temperature.

Isomeric Byproduct Formation 2-Methylpiperazine 2-Methylpiperazine (Two reactive sites) Attack_N4 Attack from N4 (Less Hindered) 2-Methylpiperazine->Attack_N4 Favored Path Attack_N1 Attack from N1 (More Hindered) 2-Methylpiperazine->Attack_N1 Disfavored Path Product_Desired Desired Product 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Attack_N4->Product_Desired Product_Isomer Isomeric Byproduct 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Attack_N1->Product_Isomer caption Fig. 3: Competing reaction pathways.

Caption: Origin of the key isomeric byproduct.

Q4: My crude product contains high molecular weight impurities. What causes this?

This issue almost always points to multiple additions of the epoxide. There are two primary ways this can happen:

  • Di-alkylation: The desired product still contains a secondary amine (the N-H at the other end of the piperazine ring). This amine can act as a nucleophile and react with a second molecule of isobutylene oxide.

  • Polymerization: The tertiary alcohol of the product can be deprotonated (especially at high temperatures or with strong bases) and attack another molecule of the epoxide, leading to polyether chains.

Solution: Control the Stoichiometry The most effective way to suppress these side reactions is to use an excess of the amine nucleophile (2-methylpiperazine) . By ensuring the epoxide is the limiting reagent, you maximize the probability that an epoxide molecule will encounter a starting amine rather than the product molecule.

ParameterRecommendationRationale
Molar Ratio 1.5 to 2.0 equivalentsSuppresses di-alkylation by ensuring an abundance of the primary nucleophile.
(2-Methylpiperazine : Isobutylene Oxide)
Addition Method Slow, controlled addition of isobutylene oxideMaintains a low instantaneous concentration of the epoxide, further disfavoring multiple additions.
Temperature Moderate (e.g., 40-60°C)Prevents side reactions that have higher activation energies, such as polymerization.
Q5: How should I purify the final product effectively?

The product is a polar, basic amino alcohol, which can make purification challenging. Standard silica gel chromatography can suffer from severe tailing. Here are three recommended strategies:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with water to remove excess 2-methylpiperazine.

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free-base product back into an organic solvent.

    • Dry and concentrate to yield the purified product.

  • Column Chromatography (Amine-Treated Silica):

    • Use a mobile phase containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1% in methanol). This deactivates the acidic silanol groups on the silica surface, preventing streaking of your basic product.

    • A typical eluent system would be a gradient of Methanol in Dichloromethane with 1% Triethylamine.

  • Purification via Salt Formation:

    • This is often the most robust method for obtaining high-purity, solid material. The dihydrochloride salt is commercially available and likely a stable, crystalline solid.[7]

    • Dissolve the purified free-base in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas) until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum.

Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

This protocol is a recommended starting point for optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-methylpiperazine (1.5 eq.) in ethanol (5 mL per gram of amine).

  • Reactant Addition: Heat the solution to 50°C.

  • Slowly add isobutylene oxide (1.0 eq.) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 60°C.

  • Reaction: After the addition is complete, stir the mixture at 50°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove the majority of the excess 2-methylpiperazine.

    • Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Proceed with one of the methods described in Q5.

Protocol 2: Troubleshooting Decision Tree

This workflow helps diagnose and solve common synthesis problems.

Troubleshooting Flowchart Start Low Yield or Impure Product Check_NMR Analyze Crude by ¹H NMR / LC-MS Start->Check_NMR Isomer_Detected Isomeric Byproduct Present? Check_NMR->Isomer_Detected HighMW_Detected High MW Impurities Present? Isomer_Detected->HighMW_Detected No Solution_Isomer ACTION: - Lower Reaction Temp (e.g., 40°C) - Ensure Neutral/Basic pH Isomer_Detected->Solution_Isomer Yes Low_Conversion High % of Starting Material? HighMW_Detected->Low_Conversion No Solution_HighMW ACTION: - Increase excess of 2-methylpiperazine (1.5-2.0 eq) - Add epoxide slowly HighMW_Detected->Solution_HighMW Yes Solution_Conversion ACTION: - Increase Reaction Time - Increase Temperature slightly (e.g., to 60°C) - Check Reagent Purity Low_Conversion->Solution_Conversion Yes End Purify Optimized Product Low_Conversion->End No Solution_Isomer->End Solution_HighMW->End Solution_Conversion->End caption Fig. 4: A logical troubleshooting guide.

Caption: A logical troubleshooting guide.

References
  • Hansen, T., Vermeeren, P., Haim, A., van Dorp, M. J. H., Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry. Available at: [Link][5]

  • McMurry, J. (n.d.). Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. Available at: [Link][1]

  • Asymmetric, Predictable. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link][2]

  • Asymmetric, Predictable. (n.d.). The Regiochemistry of Epoxide Ring-Opening. Chemistry Steps. Available at: [Link][4]

  • Reisman, S. (n.d.). Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link][6]

  • (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link][3]

  • Labcompare. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride from Aladdin Scientific Corporation. Available at: [Link][7]

  • Montagnon, T., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link][8]

  • Nicholas, A., et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv. Available at: [Link][9]

  • Google Patents. (n.d.). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Available at: [10]

Sources

Optimization

removing impurities from 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Technical Support Center: Purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Ticket ID: PUR-2MP-ISO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Ticket ID: PUR-2MP-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Identify Your Issue

Before initiating a purification protocol, match your analytical observation (LC-MS/GC-MS/NMR) to the likely impurity profile.

ObservationLikely ImpurityRoot CauseRecommended Protocol
Excess signals at δ 2.6–3.0 ppm (1H NMR) ; Mass M+ = 100.2-Methylpiperazine (Starting Material) Incomplete conversion; excess reagent used to drive kinetics.Protocol A (Distillation) or Protocol B (Aqueous Wash)
Mass M+ = 230 (approx); Extra aliphatic peaks.Bis-alkylated byproduct Stoichiometry error (excess epoxide); high temperature.Protocol A (Fractional Distillation)
Split peaks/Shoulders in NMR; Identical Mass (M+ = 172).N4-Regioisomer Lack of regioselectivity during epoxide opening (N4 is kinetically favored over N1).Protocol C (Salt Crystallization)
Yellow/Brown discoloration ; Baseline noise.Oxidation products / N-Oxides Exposure to air/light at high temps; trace metal contamination.Protocol D (Adsorbent Filtration)

Technical Deep Dive: The Impurity Matrix

The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (Target) typically involves the nucleophilic ring-opening of isobutylene oxide by 2-methylpiperazine. This reaction matrix is complex due to the ambident nucleophilicity of the piperazine ring.

The Steric Challenge:

  • N4-Position: Less sterically hindered. Kinetically favored nucleophile.

  • N1-Position (Target): Adjacent to the C2-methyl group.[1] Sterically hindered.

  • Result: Without N4-protection (e.g., Boc/Benzyl), the crude mixture often contains significant N4-isomer and N1,N4-bis-alkylated byproducts [1].

Visualizing the Separation Logic

PurificationLogic Crude Crude Reaction Mixture (Target + SM + Bis + Regio) VacDist High Vacuum Distillation (< 1 mbar) Crude->VacDist Primary Separation Frac1 Fraction 1: Unreacted 2-Methylpiperazine VacDist->Frac1 Low BP Frac2 Fraction 2: Target + Regioisomer VacDist->Frac2 Mid BP Residue Residue: Bis-alkylated / Polymers VacDist->Residue High BP SaltForm Salt Formation (e.g., 2HCl or Oxalate) Frac2->SaltForm If Regioisomer Present Cryst Fractional Crystallization SaltForm->Cryst Solvent Selection Pure Pure Target (>98%) Cryst->Pure Filter & Freebase

Figure 1: Decision tree for purification based on boiling point differentials and solubility.

Validated Protocols

Protocol A: High-Vacuum Fractional Distillation (The Workhorse)

Best for: Removing unreacted starting material and bis-alkylated byproducts.

Theory: The boiling point (BP) differential between 2-methylpiperazine (BP ~155°C @ atm) and the mono-alkylated product (BP ~301°C predicted @ atm, ~110-120°C @ 0.5 mmHg) is sufficient for separation [2].

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Vigreux column (minimum 15 cm) and a short-path distillation head. Use a high-vacuum pump capable of reaching <1 mmHg.

  • Degassing: Stir the crude oil at room temperature under vacuum for 20 minutes to remove volatile solvents (isobutylene oxide, alcohols).

  • Foreshot (Removal of SM): Slowly ramp temperature. Collect the fraction distilling at 40–60°C (0.5 mmHg) . This is primarily unreacted 2-methylpiperazine.

    • Tip: If the condenser clogs with solid piperazine, use a heat gun to melt it into the receiver.

  • Main Fraction: Increase bath temperature. Collect the fraction distilling at 110–125°C (0.5 mmHg) . This contains your Mono-alkylated Target (and potentially the N4-isomer).

  • Residue: Stop when the head temperature drops or pot residue becomes viscous (Bis-alkylated products remain in the pot).

Protocol B: pH-Switch Extraction (The Scavenger)

Best for: Removing non-basic impurities and trace starting material without distillation.

Theory: Utilizing the differential basicity and partition coefficients (LogP). The product (LogP ~0.17) is more lipophilic than 2-methylpiperazine (LogP ~ -0.7) but less than the bis-product [2].

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).

  • High pH Wash: Wash organic layer with 0.1 M NaOH (removes acidic impurities/phenols if any).

  • Low pH Extraction (Critical Step): Extract the DCM layer with 0.5 M HCl (3x).

    • Mechanism:[2][3][4][5][6] The amine converts to the hydrochloride salt and moves to the aqueous phase. Neutral organic impurities remain in DCM.

  • Basification: Take the combined acidic aqueous layers. Cool to 0°C. Adjust pH to >12 using 50% NaOH or KOH pellets .

  • Re-extraction: Extract the basic aqueous phase with Ethyl Acetate or DCM (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol C: Regioisomer Enrichment via Salt Formation

Best for: Separating N1-alkylated (Target) from N4-alkylated (Impurity).

Theory: Regioisomers often form crystalline salts with significantly different solubilities. Piperazine derivatives crystallize well as dihydrochlorides or oxalates [3].

  • Solvent Choice: Dissolve the distilled amine mixture in Ethanol or Isopropanol (warm).

  • Acid Addition: Add Oxalic acid (1.0 eq) dissolved in hot ethanol.

    • Note: Do not use excess acid initially; we want to precipitate the less soluble salt first.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: Filter the precipitate.[4][5]

  • Analysis: Analyze the solid vs. the mother liquor by NMR.

    • If Target is in Solid:[5] Recrystallize from EtOH/Water.

    • If Target is in Liquor: Evaporate liquor, freebase, and try a different acid (e.g., HCl in dioxane).

Physicochemical Data Reference

Property2-Methylpiperazine (SM)Target (N1-Substituted)Bis-Alkylated Impurity
MW ( g/mol ) 100.16172.27244.38
Boiling Point (Est.) 155°C (atm)~301°C (atm) / ~120°C (0.5 mmHg)>350°C (atm)
LogP (Est.) [2]-0.720.17~1.1
pKa (Basic) ~9.8~9.2 (N1), ~8.5 (N4)~8.5
State SolidViscous Oil / Low melting solidViscous Oil

Frequently Asked Questions (FAQs)

Q: Can I use Copper Sulfate (CuSO₄) to remove the unreacted 2-methylpiperazine? A: While CuSO₄ is excellent for removing small primary amines via complexation, it is not recommended here. Your product is a vicinal diamine-like structure (chelating agent). It will likely form a stable blue/purple complex with Copper(II), leading to massive product loss during the wash [4]. Stick to Distillation (Protocol A).

Q: My product is turning pink/red upon standing. Is it decomposing? A: This is typical oxidative degradation of piperazines (N-oxide formation).

  • Fix: Store the product under Argon/Nitrogen at -20°C.

  • Cleanup: Pass the substance through a short pad of basic alumina or treat with activated charcoal in methanol before filtering.

Q: How do I distinguish the N1 vs. N4 isomer by NMR? A: Look at the methyl doublet of the piperazine ring.

  • N1-substituted (Target): The steric bulk at N1 usually shifts the adjacent methyl doublet and the ring protons. 2D-NMR (HMBC) is required for definitive assignment. Look for correlation between the isobutyl side chain protons and the ring carbons adjacent to N1.

References

  • Regioselectivity in Piperazine Alkylation

    • Source: "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, 2023.[7]

    • URL:[Link] (Context on N-alkylation challenges).

  • Physicochemical Properties (EPA CompTox)

    • Source: EPA CompTox Chemicals Dashboard. "1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol)
    • URL:[Link]

  • Purification via Salt Formation

    • Source: "Trichloroacetic acid fueled practical amine purifications."[6] Beilstein Journal of Organic Chemistry, 2022.

    • URL:[Link]

  • Copper Sulfate Workup Limitations

    • Source: University of Rochester, "Not Voodoo" Guide to Workups.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Alkylation

Welcome to our dedicated technical support guide for navigating the complexities of piperazine alkylation. This resource is designed for researchers, scientists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of piperazine alkylation. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, high-yield synthesis of piperazine derivatives. In my experience, while piperazine is a privileged scaffold in medicinal chemistry, its inherent reactivity can lead to a variety of predictable, yet often frustrating, side reactions.[1][2] This guide moves beyond simple protocol recitation to explain the "why" behind these side reactions and provides actionable, field-proven troubleshooting strategies.

Our approach is grounded in the principles of mechanistic understanding. By grasping the root cause of a side reaction, you are better equipped to rationally design experiments that favor your desired product. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting sections to directly address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in piperazine alkylation and why does it occur?

A1: The most prevalent side reaction is over-alkylation , leading to the formation of undesired N,N'-dialkylated piperazines and, in more aggressive conditions, quaternary ammonium salts.[3][4] This occurs because the two nitrogen atoms in the piperazine ring have comparable nucleophilicity.[4] After the first alkylation, the resulting mono-alkylated piperazine can act as a nucleophile itself and react with another equivalent of the alkylating agent.

Q2: I'm trying to synthesize a mono-alkylated piperazine but keep getting a mixture of starting material, mono- and di-alkylated products. How can I improve selectivity?

A2: Achieving high selectivity for mono-alkylation is a classic challenge. The most effective strategies involve either controlling the stoichiometry or temporarily deactivating one of the nitrogen atoms. Using a large excess of piperazine can statistically favor mono-alkylation, but this can complicate purification.[5] A more robust and widely used method is the use of a protecting group , such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogens.[4][5][6] This ensures that only the unprotected nitrogen is available for alkylation.

Q3: My reaction is sluggish and gives low yields, even with a reactive alkylating agent. What could be the issue?

A3: Several factors can contribute to a sluggish reaction. These include steric hindrance from bulky substituents on either the piperazine or the alkylating agent, the use of a poor leaving group on the alkylating agent (e.g., a chloride instead of a bromide or iodide), or a suboptimal choice of solvent and base.[3] The choice of base is critical to neutralize the acid generated during the reaction; common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]

Q4: I'm observing an unexpected byproduct with a different mass spectrum than my expected mono- or di-alkylated product. What could it be?

A4: Depending on your specific substrates and reaction conditions, several less common side reactions can occur. If your alkylating agent contains another reactive functional group, you might be seeing products of intramolecular cyclization .[5] In some cases, particularly with quaternary ammonium salts, Hofmann elimination can occur, leading to the formation of an alkene.[7][8][9] Another possibility, though less frequent, is ring-opening of the piperazine ring, especially under harsh conditions or with certain electrophiles.[10]

Troubleshooting Guides

Issue 1: Over-alkylation and Formation of Quaternary Ammonium Salts

Over-alkylation is the most common pitfall in piperazine chemistry, leading to mixtures that are often difficult to separate.

Symptoms:

  • Multiple spots on TLC/LC-MS corresponding to mono- and di-alkylated products.

  • Formation of a water-soluble product, which could be a quaternary ammonium salt.[6]

  • Low yield of the desired mono-alkylated product.

Root Causes & Mechanistic Insights: The two nitrogen atoms of piperazine are both nucleophilic. The mono-alkylated product is often still sufficiently nucleophilic to compete with the starting piperazine for the alkylating agent. Quaternary ammonium salt formation occurs when a nitrogen atom is alkylated twice.

Troubleshooting Workflow:

G cluster_0 Problem: Over-alkylation cluster_1 Troubleshooting Steps cluster_2 Outcomes Start Mixture of mono- and di-alkylated products observed Stoichiometry Adjust Stoichiometry: Use a large excess of piperazine (3-5 eq.) Start->Stoichiometry Simple approach Protecting_Group Employ a Protecting Group Strategy: Use mono-Boc-piperazine Start->Protecting_Group Most robust method Reductive_Amination Switch to Reductive Amination: React with an aldehyde/ketone and a reducing agent Start->Reductive_Amination Avoids quaternary salts Conditions Optimize Reaction Conditions: Lower temperature, slow addition of alkylating agent Start->Conditions Fine-tuning Success Improved selectivity for mono-alkylation Stoichiometry->Success Purification_Challenge Potential purification challenge with excess piperazine Stoichiometry->Purification_Challenge Protecting_Group->Success Additional_Steps Requires additional protection/deprotection steps Protecting_Group->Additional_Steps Reductive_Amination->Success Different_Reagents Requires different starting materials Reductive_Amination->Different_Reagents Conditions->Success

Caption: Troubleshooting workflow for over-alkylation in piperazine synthesis.

Detailed Protocols & Explanations:

StrategyProtocolRationale & Causality
Stoichiometry Control Use a 3-5 fold excess of piperazine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.By maintaining a high concentration of piperazine, the probability of the alkylating agent reacting with the starting material over the mono-alkylated product is increased. Slow addition prevents localized high concentrations of the alkylating agent.[5]
Protecting Group Strategy 1. Protect piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[6] 2. Perform the alkylation on the free secondary amine. 3. Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA).[4]The bulky Boc group electronically deactivates and sterically hinders one nitrogen, allowing for selective alkylation of the other.[4][6] This is a highly reliable method for achieving mono-alkylation.
Reductive Amination Instead of an alkyl halide, use an aldehyde or ketone. React it with piperazine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced. This pathway is highly selective for mono-alkylation and inherently avoids the formation of quaternary ammonium salts.[5][6]
Issue 2: C-H Functionalization and Other Regioselectivity Issues

While N-alkylation is more common, under certain conditions, functionalization can occur on the carbon atoms of the piperazine ring, leading to complex product mixtures.

Symptoms:

  • Formation of unexpected isomers.

  • Mass spectra consistent with the addition of the alkyl group but with different chromatographic properties.

Root Causes & Mechanistic Insights: Direct C-H functionalization of piperazines is a growing field of research and can occur under specific catalytic conditions, often involving transition metals like palladium or rhodium.[11][12] It can also be promoted by strong bases that can deprotonate a C-H bond adjacent to a nitrogen.

Troubleshooting & Prevention:

StrategyProtocolRationale & Causality
Avoid Harsh Conditions Use milder bases (e.g., K₂CO₃, Et₃N instead of strong organolithium bases) and moderate temperatures.Strong bases can deprotonate the α-carbons of the piperazine ring, creating a nucleophilic carbon that can be alkylated. Milder conditions favor N-alkylation.[11]
Protecting Group Selection The choice of N-protecting group can influence the reactivity of the α-C-H bonds. Electron-withdrawing groups can sometimes favor C-H functionalization under specific catalytic systems.For standard N-alkylation, a simple protecting group like Boc is generally sufficient to direct reactivity to the other nitrogen and prevent C-H activation under typical alkylating conditions.
Catalyst Selection Be mindful that certain transition metal catalysts are explicitly designed to promote C-H activation.[12] If C-alkylation is observed, ensure your reagents and equipment are free from catalytic metal residues.Transition metal catalysts can insert into C-H bonds, initiating a catalytic cycle that leads to C-alkylation. Avoiding these catalysts will favor the desired N-alkylation pathway.
Issue 3: Hofmann Elimination

This side reaction is particularly relevant when quaternary ammonium salts are formed as intermediates or byproducts.

Symptoms:

  • Formation of an alkene and a tertiary amine.

  • Gas evolution (if the alkene is volatile).

  • Observed byproducts with a lower molecular weight than the expected alkylated piperazine.

Root Causes & Mechanistic Insights: Hofmann elimination is an elimination reaction of a quaternary ammonium hydroxide to form an alkene.[7][9] It proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene (the "Hofmann product") due to the steric bulk of the quaternary ammonium leaving group.[7][8] The reaction is promoted by heat and a strong base.

Mechanism of Hofmann Elimination:

G Quaternary_Ammonium_Hydroxide Quaternary Ammonium Hydroxide Heat_Base Heat, Base (OH⁻) Quaternary_Ammonium_Hydroxide->Heat_Base Alkene Alkene (Hofmann Product) Heat_Base->Alkene Tertiary_Amine Tertiary Amine Heat_Base->Tertiary_Amine Water Water Heat_Base->Water

Caption: Key steps in the Hofmann elimination side reaction.

Prevention Strategies:

StrategyProtocolRationale & Causality
Avoid Over-alkylation Employ the strategies mentioned in Issue 1 (protecting groups, reductive amination) to prevent the formation of the quaternary ammonium salt precursor.The Hofmann elimination pathway is only accessible once the quaternary ammonium salt is formed. Preventing its formation is the most effective way to avoid this side reaction.[8][9]
Control Temperature Run the primary alkylation reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating during workup if quaternary salts are suspected.Heat is a key driver for the elimination reaction.[7][9] By maintaining lower temperatures, the activation energy for the elimination is less likely to be overcome.
pH Control during Workup During aqueous workup, avoid highly basic conditions if quaternary salts are present, as this can promote elimination.A high concentration of hydroxide ions will favor the E2 elimination pathway.[8]

Conclusion

Successful piperazine alkylation hinges on controlling the inherent nucleophilicity of the two nitrogen atoms and being aware of potential alternative reaction pathways. By understanding the mechanisms behind common side reactions like over-alkylation, C-H functionalization, and Hofmann elimination, you can rationally select reaction conditions, protecting groups, and synthetic strategies to favor your desired product. This guide provides a framework for troubleshooting, but as every substrate is unique, careful reaction monitoring and optimization will always be key to success.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Dandepally, S. R., & Williams, A. L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 708–724.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Dandepally, S. R., & Williams, A. L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 708-724.
  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 81-88.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Chemistry Steps. (2025, June 16). The Hofmann Elimination. Retrieved from [Link]

  • (2018, October 31).
  • Allen. (2025, June 18). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.

Sources

Optimization

Technical Support Center: High-Purity Propan-2-ol Synthesis

Topic: Preventing Byproduct Formation in Propan-2-ol (Isopropanol) Synthesis Ticket Type: Advanced Process Troubleshooting & Optimization Audience: Process Chemists, Chemical Engineers, Drug Development Researchers Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Propan-2-ol (Isopropanol) Synthesis Ticket Type: Advanced Process Troubleshooting & Optimization Audience: Process Chemists, Chemical Engineers, Drug Development Researchers

Introduction: The Purity Imperative

In pharmaceutical and semiconductor applications, Propan-2-ol (IPA) is more than a solvent; it is a critical reagent where purity is non-negotiable. While industrial grades tolerate trace ethers, USP/Ph. Eur. monographs and semiconductor-grade (SEMI) specifications demand strict limits on organic volatile impurities (OVIs).

This guide addresses the two primary synthesis routes:

  • Direct Hydration of Propylene (Industrial standard).

  • Hydrogenation of Acetone (Common in pharmaceutical recycling/synthesis).

Module 1: Direct Hydration of Propylene

Context: The reaction of propylene and water over a solid acid catalyst (cation exchange resin or zeolite).[1] Primary Issue: Formation of Diisopropyl Ether (DIPE) and Oligomers.

The Byproduct Landscape
ImpurityChemical StructureFormation MechanismCritical Control Parameter
Diisopropyl Ether (DIPE)

Etherification: Reaction of IPA with unreacted propylene or intermolecular dehydration of two IPA molecules.[2]Water-to-Olefin Molar Ratio
Propylene Oligomers

(Hexenes, Nonenes)
Oligomerization: Acid-catalyzed polymerization of propylene in water-deficient zones.Local Propylene Concentration
n-Propanol

Anti-Markovnikov Addition: Rare, but occurs with specific zeolite pore structures or radical mechanisms.Catalyst Selectivity / Pore Size
Root Cause Analysis: The DIPE Pathway

DIPE formation is thermodynamically favored at high temperatures but kinetically controlled by the availability of water.

  • The Trap: Researchers often increase temperature to boost propylene conversion.

  • The Consequence: Higher temperature increases the rate of etherification faster than hydration. Furthermore, low water concentration allows IPA to compete with water for active acidic sites.

Diagram: Reaction Network & Competitive Pathways

PropyleneHydration Propylene Propylene (C3H6) IPA Propan-2-ol (IPA) Propylene->IPA + H2O (Acid Cat.) Main Reaction Oligomers Oligomers (C6+) Propylene->Oligomers + Propylene (Water Deficient) Water Water (H2O) DIPE Diisopropyl Ether (DIPE) IPA->DIPE + Propylene (Low Water/Olefin Ratio) IPA->DIPE + IPA (-H2O) (High Temp)

Figure 1: Competitive reaction pathways in propylene hydration. Red dashed lines indicate byproduct formation favored by low water ratios.

Protocol 1.0: Optimizing the Trickle-Bed Reactor

Objective: Minimize DIPE to < 0.1% while maintaining conversion.

  • Catalyst Selection:

    • Use a strongly acidic cation exchange resin (e.g., sulfonated styrene-divinylbenzene).

    • Why: These operate at lower temperatures (130–150°C) compared to zeolites or phosphoric acid, thermodynamically disfavoring ether formation.

  • Molar Ratio Adjustment:

    • Set Water:Propylene molar ratio to ≥ 12:1 .

    • Mechanism:[2][3][4][5] Excess water floods the catalyst active sites. According to Le Chatelier’s principle, this pushes the equilibrium toward alcohol and sterically hinders the interaction between IPA and propylene.

  • Pressure Management:

    • Maintain pressure at 60–100 bar .

    • Why: Keeps propylene in the liquid/supercritical phase, ensuring intimate contact with water on the catalyst surface, preventing "dry spots" where oligomerization occurs.

  • Temperature Tuning:

    • Operate at the lowest active temperature (start at 130°C).

    • Troubleshooting: If conversion drops, increase residence time (lower LHSV) rather than temperature.

Module 2: Hydrogenation of Acetone

Context: Reduction of acetone using metal catalysts (Raney Ni, Ru/C). Common in drug substance manufacturing to recycle acetone. Primary Issue: Formation of Methyl Isobutyl Ketone (MIBK) and Pinacols.

The Byproduct Landscape
ImpurityFormation MechanismPreventative Measure
MIBK Aldol Condensation: Acetone dimerizes on basic or acidic sites to Diacetone Alcohol ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Mesityl Oxide

MIBK.[3][6]
Neutralize Catalyst Support
Propane Hydrogenolysis: Over-reduction of the C-O bond.Limit H2 Pressure / Residence Time
Pinacol Radical Dimerization: Homolytic coupling of ketyl radicals.Avoid Electrolytic Conditions / High T
Diagram: The Aldol Trap

AcetoneHydro Acetone Acetone IPA Propan-2-ol (Target) Acetone->IPA + H2 (Metal Cat.) DAA Diacetone Alcohol Acetone->DAA Aldol Condensation (Acid/Base Sites) MO Mesityl Oxide DAA->MO - H2O MIBK MIBK (Byproduct) MO->MIBK + H2

Figure 2: The competing Aldol condensation pathway leading to MIBK during acetone hydrogenation.

Protocol 2.0: Suppressing MIBK Formation

Objective: Achieve >99.9% Selectivity for IPA.

  • Catalyst Support Neutrality:

    • Issue: Alumina (

      
      ) supports often have Lewis acid sites that catalyze aldol condensation.
      
    • Action: Use Carbon-supported Ruthenium (Ru/C) or neutral Silica. If using Raney Nickel, ensure thorough washing to remove residual alkali from the activation process.

  • Reaction Conditions:

    • Temperature: Maintain < 100°C (Liquid Phase).

    • Why: Aldol condensation has a higher activation energy than hydrogenation. Lower temperatures kinetically starve the side reaction.

    • Hydrogen Pressure: High partial pressure (

      
       bar).
      
    • Why: Ensures the catalyst surface is saturated with hydrogen, favoring the rapid reduction of the carbonyl group over the slower dimerization.

  • Water Addition (The "Trick"):

    • Add 1–2% w/w water to the acetone feed.

    • Mechanism:[2][3][4][5] Water inhibits the dehydration of Diacetone Alcohol to Mesityl Oxide (the precursor to MIBK), effectively reversing the aldol pathway.

Module 3: FAQ & Troubleshooting

Q: I am seeing high levels of "Unknown Impurity A" at RRT 1.5 in my GC. What is it? A: In direct hydration, this is likely Diisopropyl Ether (DIPE) .[7] In acetone hydrogenation, check for MIBK .[3][4][6][8]

  • Verification: Spike your sample with a DIPE standard. If it co-elutes, your water-to-olefin ratio is too low.

Q: Can I remove DIPE by simple distillation? A: No. DIPE forms a binary azeotrope with IPA (boiling point ~66°C) and a ternary azeotrope with IPA and Water.

  • Solution: You must use Extractive Distillation or an "Ether Column" where DIPE is stripped overhead using a specific entrainer or by leveraging the phase separation in the heterogeneous azeotrope region.

Q: My catalyst (Ion Exchange Resin) is losing activity and selectivity drops. A: This is likely Fouling/Coking from oligomers.

  • Fix: Perform a regeneration cycle.[9] Wash with hot IPA to dissolve oligomers, followed by a water flush. Ensure your feed propylene is free of dienes (like propadiene), which accelerate coking.

References

  • Papa, A. J. (2011).[10] "Propanols."[10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Narayanan, S., & Unnikrishnan, R. (1996).[3] "Selective hydrogenation of acetone to methyl isobutyl ketone (MIBK) over co-precipitated Ni/Al2O3 catalysts." Applied Catalysis A: General, 145(1-2), 231-236. (Demonstrates the MIBK pathway mechanism). Link

  • Logsdon, J. E., & Loke, R. A. (2000). "Isopropyl Alcohol."[9][10][11][12] Kirk-Othmer Encyclopedia of Chemical Technology. (Details the direct hydration process parameters). Link

  • United States Pharmacopeia (USP). "Isopropyl Alcohol Monograph." (Defines purity standards and OVI limits). Link

Sources

Reference Data & Comparative Studies

Validation

spectral data for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol confirmation

Topic: Spectral Data for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Confirmation Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for the structural confirmation of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Confirmation Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural confirmation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (Formula: C


H

N

O, MW: 172.27). In drug development, this fragment is a critical pharmacophore, often synthesized via the alkylation of 2-methylpiperazine.

The core analytical challenge is regioselectivity . The reaction of 2-methylpiperazine with isobutylene oxide (or equivalent electrophiles) yields two isomers: the sterically hindered N1-alkylated target (the subject of this guide) and the thermodynamically favored N4-alkylated isomer . Standard low-resolution MS cannot distinguish these isobaric species. This guide compares high-resolution NMR and MS fragmentation techniques to definitively validate the target structure.

Synthesis Context & Impurity Profile

To understand the spectral data, one must understand the competing isomers. The starting material, 2-methylpiperazine, has two non-equivalent nitrogens:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Remote from Methyl): Sterically accessible.

Unless specific protecting group strategies are used, the "N4-isomer" (often named 1-(3-methylpiperazin-1-yl)...) is the dominant byproduct.

Figure 1: Synthesis and Regioisomer Pathways

G SM 2-Methylpiperazine (Starting Material) Target TARGET (N1-Alkylated) 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (Sterically Hindered) SM->Target Path A (Minor w/o Protection) Isomer MAJOR IMPURITY (N4-Alkylated) 1-(3-methylpiperazin-1-yl)-2-methylpropan-2-ol (Sterically Favored) SM->Isomer Path B (Major) Reagent Isobutylene Oxide (or 1-Chloro-2-methyl-2-propanol) Reagent->Target Reagent->Isomer

Caption: Divergent alkylation pathways of 2-methylpiperazine. Path A leads to the target; Path B leads to the common regioisomer impurity.

Analytical Comparison: Target vs. Alternatives

The following table compares the target compound against its primary regioisomer.

FeatureTarget Compound (N1-Alkylated)Alternative / Impurity (N4-Alkylated)Differentiation Strategy
Structure Alkyl group attached to N adjacent to Methyl.Alkyl group attached to N remote from Methyl.NOE / HMBC NMR
1H NMR (Methine) H2 Methine is on a tertiary amine. Shifted downfield (

~2.6–2.9 ppm).
H2 Methine is on a secondary amine. Shifted upfield (

~2.3–2.5 ppm).
Chemical Shift Analysis
13C NMR (Methyl) Ring Methyl carbon is deshielded by adjacent alkylation (

~19–20 ppm).
Ring Methyl carbon is typical (

~16–17 ppm).
13C DEPT
Mass Spec (Frag)

-cleavage yields specific fragments retaining the methyl group.

-cleavage yields different mass fragments.[1][2][3]
MS/MS Fragmentation
Detailed Spectral Analysis
A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the N1 vs. N4 isomers.

1H NMR Protocol (CDCl


, 400 MHz): 
  • Dissolution: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Key Signals to Monitor:

    • Gem-dimethyls (Propanol chain): Strong singlet at

      
       1.15 ppm (6H).
      
    • Piperazine Methyl: Doublet at

      
       1.0–1.1 ppm (3H).
      
    • Diagnostic Methine (H2): This is the "decision maker."

      • In the Target , the methine proton is on the nitrogen bearing the bulky hydroxy-isobutyl group. The steric compression and tertiary amine nature cause a downfield shift and broadening.

      • In the Isomer , the methine is on the free secondary amine (or protonated salt), appearing sharper and more upfield.

13C NMR Data (Predicted):

  • C2 (Methine Ring Carbon):

    
     55–60 ppm (Target) vs. 
    
    
    
    46–50 ppm (Isomer).
  • Quaternary C (Propanol):

    
     70–71 ppm (Characteristic of tertiary alcohol).
    
B. Mass Spectrometry (MS)

While the molecular ion (


) is identical for both, fragmentation (MS/MS) reveals the structure.
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation Mechanism:

    
    -cleavage relative to the nitrogen atoms.
    
    • Target Fragmentation: The bond between the exocyclic methylene and the N1 nitrogen is labile. Cleavage here generates a specific 2-methylpiperazine cation fragment.

    • Isomer Fragmentation: Cleavage generates a 3-methylpiperazine cation fragment.

Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
  • Objective: Obtain high-resolution 1H and 13C spectra to confirm regiochemistry.

  • Reagents: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS.
    
  • Workflow:

    • Weigh 10-15 mg of the oily residue or solid product into a clean vial.

    • Add 600 µL CDCl

      
      . Vortex for 30 seconds to ensure complete dissolution.
      
    • Transfer to a 5mm NMR tube.

    • Acquisition Parameters:

      • Pulse angle: 30°.

      • Relaxation delay: 1.0 s (ensure integration accuracy for methyls).

      • Scans: 16 (1H), 512 (13C).

    • Processing: Reference TMS to 0.00 ppm. Integrate the gem-dimethyl singlet (set to 6H) to calibrate other integrals.

Protocol 2: GC-MS Confirmation (for Purity)
  • Objective: Verify absence of bis-alkylated impurities (MW ~244).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Expected Retention Time: The N1-alkylated target (more sterically hindered) typically elutes slightly earlier than the N4-isomer on non-polar columns due to effective shielding of the polar amine, though this must be confirmed with standards.

Decision Logic for Confirmation

Use the following logic flow to interpret your spectral data.

Figure 2: Spectral Confirmation Decision Tree

DecisionTree Start Obtain 1H NMR (CDCl3) CheckMethyls Observe Gem-Dimethyls (Singlet ~1.15 ppm)? Start->CheckMethyls CheckMethine Analyze Piperazine Methine (H2) Chemical Shift & Multiplicity CheckMethyls->CheckMethine Yes (Propanol group present) IsomerN4 Methine ~2.3-2.5 ppm (Secondary Amine Character) RESULT: N4-Isomer (Impurity) CheckMethine->IsomerN4 Upfield Shift TargetN1 Methine ~2.6-2.9 ppm (Tertiary Amine Character) RESULT: TARGET CONFIRMED CheckMethine->TargetN1 Downfield Shift

Caption: Logical workflow for distinguishing the target N1-alkylated compound from the N4-isomer using 1H NMR shifts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Isomers

Abstract The principle of stereoisomerism is fundamental to pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets.[1][2] Enantiomers of a chiral drug can exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The principle of stereoisomerism is fundamental to pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets.[1][2] Enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, metabolism, and toxicity.[1][3] This guide provides a comprehensive framework for comparing the biological activity of the four stereoisomers of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, a molecule possessing two distinct chiral centers. While specific experimental data for this compound is not extensively published, this document outlines the essential experimental workflows, from isomer separation to detailed pharmacological profiling, to empower researchers in drug development. We will detail the requisite protocols for assessing affinity, functional activity, and critical safety parameters, thereby providing a robust template for the systematic evaluation of these and other chiral molecules.

Introduction: The Critical Role of Chirality

The biological effects of a drug are initiated by its binding to a target, typically a protein such as a receptor or enzyme. These interactions are highly specific, governed by the precise spatial arrangement of atoms in both the drug molecule and the binding site. The Easson-Stedman hypothesis posits that for a chiral molecule, the more active enantiomer engages with its target at a minimum of three points of interaction.[4][5][6] The less active enantiomer, being a mirror image, cannot achieve this optimal three-point fit, resulting in lower affinity and efficacy.[7][8]

The subject of this guide, 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, contains two chiral centers, giving rise to four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S). The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents targeting G-protein coupled receptors (GPCRs).[9][10] Therefore, it is crucial to characterize each isomer individually to identify the most potent and selective candidate for therapeutic development and to avoid potential off-target effects or toxicity associated with inactive isomers.[11][12]

This guide will delineate the necessary steps to:

  • Separate and purify the individual stereoisomers.

  • Determine their binding affinity for a relevant biological target.

  • Assess their functional activity as agonists or antagonists.

  • Evaluate their off-target liability at a critical cardiac ion channel.

Isomer Separation and Characterization

Prior to any biological evaluation, the four stereoisomers must be separated and their absolute stereochemistry confirmed. Asymmetric synthesis is the ideal approach to obtain enantiomerically pure compounds.[13][14][15] Alternatively, if the compound is synthesized as a mixture, chiral chromatography (e.g., High-Performance Liquid Chromatography [HPLC] with a chiral stationary phase) is the standard method for separation.

Experimental Workflow: Isomer Separation and Analysis

The following diagram illustrates a typical workflow for the separation and characterization of the stereoisomers.

G cluster_0 Synthesis & Separation cluster_1 Characterization racemic Racemic Mixture Synthesis chiral_hplc Chiral HPLC Separation racemic->chiral_hplc Injection iso_rr (R,R)-Isomer chiral_hplc->iso_rr Fraction Collection iso_rs (R,S)-Isomer chiral_hplc->iso_rs Fraction Collection iso_sr (S,R)-Isomer chiral_hplc->iso_sr Fraction Collection iso_ss (S,S)-Isomer chiral_hplc->iso_ss Fraction Collection purity Purity Analysis (e.g., Achiral HPLC) iso_rr->purity config Absolute Configuration (e.g., X-ray Crystallography) iso_rr->config ee_det Enantiomeric Excess Determination iso_rr->ee_det iso_rs->purity iso_rs->ee_det iso_sr->purity iso_sr->ee_det iso_ss->purity iso_ss->ee_det

Caption: Workflow for Isomer Separation and Characterization.

Causality Behind Experimental Choices:

  • Chiral HPLC: This technique is essential for resolving the stereoisomers based on their differential interaction with a chiral stationary phase.

  • Purity Analysis: Standard achiral HPLC is used to ensure that each isolated fraction is chemically pure (>95%) before biological testing.

  • Enantiomeric Excess (ee): This measurement confirms the isomeric purity of each separated compound, which is critical as a small contamination with a highly potent isomer can lead to misleading results.

  • Absolute Configuration: While challenging, determining the absolute R/S configuration via a method like X-ray crystallography is the gold standard for definitively linking a specific 3D structure to its biological activity.

Comparative Biological Evaluation

Given the prevalence of the piperazine scaffold in neurology and psychiatry, a logical starting point for evaluation is a prominent GPCR target, such as the Dopamine D2 or Serotonin 5-HT1A receptor.[16][17] For this guide, we will use a hypothetical Dopamine D2 receptor screening cascade.

Primary Assay: Receptor Binding Affinity

The first step is to determine the affinity of each isomer for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose, measuring the ability of a test compound to displace a known high-affinity radiolabeled ligand.[18][19][20] The output of this assay is the inhibitor constant (Ki), where a lower Ki value indicates higher binding affinity.

  • Preparation of Membranes: Homogenize cells or tissues expressing the Dopamine D2 receptor in a cold lysis buffer and pellet the membranes by centrifugation.[21] Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test isomer.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[21]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[18]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test isomer. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of isomer that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Agonist/Antagonist Activity

High affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. A functional assay is required to determine this. Since the Dopamine D2 receptor is a Gi-coupled GPCR, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[22][23]

  • Cell Culture: Use a cell line stably expressing the human Dopamine D2 receptor.

  • Stimulation: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

  • Compound Addition: Add varying concentrations of the test isomer to the cells and incubate.

    • Agonist Mode: A D2 agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

    • Antagonist Mode: To test for antagonism, co-incubate the isomer with a known D2 receptor agonist. An antagonist will reverse the agonist-induced decrease in cAMP levels.

  • Lysis and Detection: Lyse the cells to release intracellular cAMP. Quantify cAMP levels using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen) or luciferase-based systems.[23][24][25]

  • Data Analysis: Plot the cAMP response against the isomer concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

GPCR Signaling Pathway

The diagram below illustrates the Gi-coupled signaling pathway relevant to the functional assay.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Isomer (Agonist) Ligand->D2R Binds ATP ATP ATP->AC

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Cinnamylpiperazine Analogs as µ-Opioid Receptor Agonists

In the landscape of synthetic opioids, the cinnamylpiperazine class, which includes compounds structurally related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, has emerged as a significant area of research. These c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic opioids, the cinnamylpiperazine class, which includes compounds structurally related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, has emerged as a significant area of research. These compounds are potent and selective agonists of the µ-opioid receptor (MOR), the primary target for the analgesic effects of most opioids.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative look at their performance based on experimental data. We will delve into the nuances of their interaction with the µ-opioid receptor, the experimental methodologies used to characterize them, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and medicinal chemistry.

The Cinnamylpiperazine Scaffold: A Modern Class of µ-Opioid Receptor Agonists

The archetypal compound of this class is AP-237 (bucinnazine), a potent analgesic with a history of clinical use in some countries.[1] Its structure is characterized by a piperazine core, an N-butyryl group, and an N-cinnamyl moiety. The core structure of the analogs discussed herein is based on this piperazine framework, with modifications at key positions influencing their affinity, potency, and efficacy at the µ-opioid receptor.

The versatile nature of the piperazine ring allows for various structural modifications, which can significantly alter the pharmacological properties of the resulting compounds.[2] These modifications often lead to improved affinity, specificity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

The potency and efficacy of cinnamylpiperazine analogs as µ-opioid receptor agonists are highly dependent on their chemical structure. Key modifications have been explored at the piperazine ring, the acyl group, and the cinnamyl moiety.

Substitution on the Piperazine Ring

The introduction of a methyl group at the 2-position of the piperazine ring, as seen in 2-methyl-AP-237 , has a notable impact on its activity. In vivo studies in mice have shown that 2-methyl-AP-237 produces significant analgesic effects.[3] Furthermore, drug discrimination studies in rats indicated that 2-methyl-AP-237 is approximately four times more potent than morphine in substituting for its discriminative stimulus effects.[3]

Further substitution on the piperazine ring, such as the dimethyl substitution at the 2 and 6 positions in AP-238 , also modulates activity. AP-238 has been identified as the most potent among a panel of tested cinnamylpiperazines in a β-arrestin recruitment assay, with an EC50 of 248 nM.[4][5][6]

Variation of the Acyl Group

The nature of the acyl group attached to the piperazine nitrogen is another critical determinant of activity. While AP-237 possesses a butyryl group, AP-238 has a propionyl group. This seemingly minor change, in combination with the dimethylated piperazine ring, contributes to the high potency of AP-238.[4][5][6] A standardized naming convention suggests that AP-238 could also be referred to as “2,6-dimethyl Propionyl AP-237,” highlighting the importance of both the piperazine substitution and the acyl group in defining the compound.[7]

Substitution on the Cinnamyl Moiety

Modification of the phenyl ring of the cinnamyl group can also influence activity. For instance, para-methyl-AP-237 introduces a methyl group at the para position of the phenyl ring. While specific quantitative data for this analog is less prevalent in the literature, its emergence alongside other cinnamylpiperazines suggests it retains significant opioid activity.[8]

Comparative Performance: In Vitro Data

The functional activity of these analogs at the µ-opioid receptor is often assessed using in vitro assays that measure G-protein activation or β-arrestin recruitment. The following table summarizes key data from a β-arrestin 2 (βarr2) recruitment assay, which provides insights into the potency (EC50) and efficacy (Emax) of these compounds relative to the known opioid hydromorphone.

CompoundEC50 (nM)Emax (%) (relative to Hydromorphone)
AP-237 749125
2-Methyl-AP-237 2229109
AP-238 248Not Reported
para-Methyl-AP-237 Not ReportedNot Reported
Hydromorphone 51.0100

Data sourced from Fogarty et al., 2022 and WHO Critical Review Report on 2-Methyl AP-237.[2][4]

From this data, it is evident that while these synthetic opioids are effective in recruiting β-arrestin, their potency is lower than that of hydromorphone. Notably, AP-238 stands out as the most potent among the tested cinnamylpiperazines.[4][5][6] 2-Methyl-AP-237, despite its lower in vitro potency in this specific assay, has demonstrated significant in vivo analgesic effects.[3]

Mechanism of Action: µ-Opioid Receptor Signaling

Cinnamylpiperazine analogs exert their effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[9] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two primary downstream signaling pathways: the G-protein pathway and the β-arrestin pathway.[10][11]

  • G-protein Pathway: The activated receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][12] The dissociation of the G-protein subunits also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium channels, which collectively contribute to the analgesic effect.[13][14]

  • β-Arrestin Pathway: Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).[15] This phosphorylation promotes the recruitment of β-arrestin proteins.[10][11] β-arrestin binding desensitizes the receptor to further G-protein activation and can initiate receptor internalization.[15] The β-arrestin pathway has also been implicated in some of the adverse effects of opioids, such as respiratory depression, although this is a topic of ongoing research.[13][16]

The following diagram illustrates the signaling pathways of the µ-opioid receptor.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel Analgesia Analgesia Ca_channel->Analgesia K_channel K⁺ Channel K_channel->Analgesia Agonist Cinnamylpiperazine Agonist Agonist->MOR Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Analgesia GRK->MOR Phosphorylates Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Potential Side Effects beta_arrestin->Side_Effects

Caption: µ-Opioid receptor signaling cascade.

Experimental Protocols

The characterization of cinnamylpiperazine analogs relies on robust and validated experimental protocols. Below are outlines of key in vitro assays.

µ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing human µ-opioid receptors.[17][18]

  • Radioligand (e.g., [3H]-diprenorphine).[17]

  • Test compounds.

  • Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[17]

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated µ-opioid receptor, providing a measure of its functional activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in promoting β-arrestin recruitment to the µ-opioid receptor.

Materials:

  • A cell line co-expressing a tagged µ-opioid receptor and a tagged β-arrestin (e.g., PathHunter β-arrestin cells).[19][20]

  • Cell culture medium and reagents.

  • Test compounds.

  • A reference agonist (e.g., hydromorphone).

  • Detection reagents that generate a luminescent or fluorescent signal upon protein-protein interaction.[19][21]

  • A plate reader capable of detecting the signal.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and incubate overnight.[19][20]

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Add the compounds to the cells and incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate to allow the signal to develop.

  • Measure the signal using a plate reader.

  • Plot the signal as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

The following diagram outlines the general workflow for evaluating these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cluster_sar SAR Analysis Synthesis Synthesis of Cinnamylpiperazine Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay µ-Opioid Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (β-Arrestin Recruitment) Purification->Functional_Assay Data_Analysis_InVitro Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis_InVitro Functional_Assay->Data_Analysis_InVitro Analgesia_Models Analgesia Models (e.g., Hot Plate Test) Data_Analysis_InVitro->Analgesia_Models Behavioral_Models Behavioral Models (e.g., Drug Discrimination) Data_Analysis_InVitro->Behavioral_Models SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_InVitro->SAR_Analysis Data_Analysis_InVivo Data Analysis (ED50, Behavioral Effects) Analgesia_Models->Data_Analysis_InVivo Behavioral_Models->Data_Analysis_InVivo Data_Analysis_InVivo->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion

The cinnamylpiperazine class of synthetic opioids represents a fertile ground for medicinal chemistry exploration. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the piperazine ring and the nature of the acyl group in determining the potency and efficacy of these compounds at the µ-opioid receptor. While in vitro assays provide valuable comparative data, in vivo studies are essential to fully understand their analgesic potential and overall pharmacological profile. As research in this area continues, a deeper understanding of the nuanced interactions between these ligands and the µ-opioid receptor will undoubtedly pave the way for the design of novel analgesics with improved therapeutic profiles.

References

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences. [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. ResearchGate. [Link]

  • Critical review report: 2-Methyl AP-237. World Health Organization. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Systems Neuroscience. [Link]

  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Molecular Signalling Mechanisms at the µ-Opioid Receptor. ResearchGate. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed. [Link]

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. [Link]

  • PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. MDPI. [Link]

  • The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence. Taylor & Francis Online. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]

  • 2-METHYL AP-237 (Street Name: 2-MAP). DEA Diversion Control Division. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. ACS Publications. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

  • 2-Methyl AP-237. The Center for Forensic Science Research & Education. [Link]

  • Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. PMC. [Link]

  • Bucinnazine. Wikipedia. [Link]

  • Human metabolism and basic pharmacokinetic evaluation of AP‐238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis. [Link]

  • Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238. National Institute of Justice. [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted Piperazines: Strategies for N- and C-Functionalization

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common N-heterocycle found in small-molecule pharmaceuticals.[1][2] Its prevalence stems from its ability to introduce two ke...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common N-heterocycle found in small-molecule pharmaceuticals.[1][2] Its prevalence stems from its ability to introduce two key nitrogen atoms, which can be functionalized to modulate physicochemical properties like solubility and pKa, engage in crucial hydrogen bonding interactions with biological targets, and improve pharmacokinetic profiles.[3] From blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) to numerous agents targeting CNS disorders, infections, and cancers, the piperazine moiety is a cornerstone of modern drug design.[4][5]

The strategic synthesis of substituted piperazines is therefore a critical consideration in drug discovery. The choice of synthetic route dictates not only the feasibility of accessing a target molecule but also impacts scalability, cost, and the introduction of structural diversity. This guide provides an in-depth comparison of the most robust and widely employed synthetic routes, categorized by the strategic goal: direct functionalization of the piperazine core (N-substitution) or the de novo construction of the ring itself, which is essential for introducing carbon-based substituents and controlling stereochemistry.

Part A: Functionalization of the Pre-formed Piperazine Core

For many applications, the primary goal is the selective substitution of one or both nitrogen atoms of a pre-existing piperazine ring. The key challenge lies in achieving mono-substitution versus di-substitution, and in forming robust C-N bonds to aryl or alkyl groups.

Buchwald-Hartwig Amination: The Premier Route to N-Aryl Piperazines

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of medicinal chemistry for its reliability in forming C(aryl)-N bonds.[6] It offers a powerful alternative to traditional methods (e.g., SNAr on highly activated rings or cyclization of bis(2-chloroethyl)amine with anilines) which often require harsh conditions and have limited substrate scope.[7][8]

Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine (piperazine), and reductive elimination to form the desired N-aryl piperazine and regenerate the catalyst.[6] The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands facilitate the reaction, especially with less reactive aryl chlorides.[6]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of electron-donating and withdrawing groups on the aryl halide.[7]

  • High Functional Group Tolerance: Compatible with esters, ketones, nitriles, and other common functional groups.

  • Mild Reaction Conditions: Typically performed at temperatures between 80-110 °C.[6]

  • Mono-arylation Control: Use of a protecting group like tert-butoxycarbonyl (Boc) on one nitrogen effectively directs mono-arylation.[8][9]

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive for large-scale synthesis.

  • Metal Contamination: Requires careful purification to remove residual palladium from the final product, a critical step for active pharmaceutical ingredients (APIs).

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and a base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) in anhydrous toluene.

  • Reaction: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., toluene or dioxane), followed by the catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine. The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane).

Buchwald_Hartwig_Amination cluster_reactants Inputs Aryl_Halide Ar-X (Aryl Halide) Ox_Adduct Ar-Pd(II)-X(L_n) (Oxidative Adduct) Aryl_Halide->Ox_Adduct Oxidative Addition Boc_Piperazine N-Boc-Piperazine Amine_Complex [Ar-Pd(II)-N(BocPip)]+X- Boc_Piperazine->Amine_Complex Coordination Base Base (e.g., NaOtBu) Base->Amine_Complex Deprotonation Catalyst Pd(0)L_n Catalyst Catalyst->Ox_Adduct Ox_Adduct->Amine_Complex Product Ar-N(BocPip) (N-Aryl-N'-Boc-piperazine) Amine_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Amine_Complex->Catalyst_Regen

Simplified Buchwald-Hartwig catalytic cycle.
Reductive Amination: A Versatile Workhorse for N-Alkyl Piperazines

Reductive amination is a highly versatile and reliable method for installing alkyl groups onto the piperazine nitrogen atoms.[8] The process involves the condensation of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[9]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate.[9] This intermediate then dehydrates, often acid-catalyzed, to form an iminium ion. A hydride-based reducing agent then reduces the iminium ion to the final N-alkylated piperazine.[9] The choice of reducing agent is key; mild agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde/ketone to an alcohol.[10]

Advantages:

  • Wide Availability of Starting Materials: A vast number of commercial aldehydes and ketones are available, allowing for extensive structural diversification.

  • Good Control over Stoichiometry: Mono- or di-alkylation can often be controlled by adjusting the stoichiometry of the carbonyl compound.[9]

  • Operational Simplicity: Often a one-pot procedure with simple work-up.

  • Green Chemistry Potential: Catalytic hydrogenation (H₂/Pd-C) can be used as a "greener" alternative to borohydride reagents, producing only water as a byproduct, and is well-suited for continuous-flow processes.[10]

Limitations:

  • Harsh Reducing Agents: Some reducing agents like NaBH₃CN generate toxic cyanide waste.[10]

  • Over-alkylation: Achieving selective mono-alkylation can be challenging without a protecting group strategy, especially with reactive aldehydes.[9]

  • Steric Hindrance: Reaction with bulky ketones can be sluggish.

  • Stream Preparation: Prepare a solution of piperazine (1.2 equiv) and the desired benzaldehyde (1.0 equiv) in a suitable solvent like methanol (e.g., 0.2 M concentration).

  • Flow Reactor Setup: Use a commercial continuous-flow hydrogenation reactor (e.g., H-Cube) equipped with a palladium on carbon (Pd/C) catalyst cartridge.

  • Reaction Parameters: Set the reactor parameters. Typical conditions are:

    • Temperature: 40 °C

    • Hydrogen Pressure: 20 bar

    • Flow Rate: 1.0 mL/min

  • Execution: Pump the reactant solution through the heated catalyst cartridge where hydrogenation occurs.

  • Collection & Isolation: Collect the product stream exiting the reactor. The solvent can be removed under reduced pressure to yield the crude product, which is often of high purity. Further purification can be done by crystallization or chromatography if needed.

Reductive_Amination Piperazine Piperazine (or N-Boc-Piperazine) Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine Carbonyl R-CHO (Aldehyde) Carbonyl->Carbinolamine Condensation Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H₂O) Product N-Alkyl-Piperazine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Reducer->Product

General pathway for reductive amination.

Part B: De Novo Synthesis of the Piperazine Ring

When substitution is required on the carbon atoms of the piperazine ring, or when precise stereochemical control is needed, a de novo synthesis strategy is necessary. These methods build the heterocyclic core from acyclic precursors.

Synthesis from α-Amino Acids: The Gateway to Chiral Piperazines

This is the most powerful strategy for producing enantiomerically pure, C-substituted piperazines. The inherent chirality of the starting α-amino acid is transferred directly to the piperazine product.[11] This approach provides access to 2-substituted piperazines, a common motif in pharmaceuticals.[12]

Mechanistic Rationale: A common pathway involves converting an α-amino acid into a chiral 1,2-diamine derivative. This diamine then undergoes cyclization. One elegant method involves an aza-Michael addition of the diamine to an in situ generated vinyl sulfonium salt, which acts as a two-carbon electrophile to complete the ring.[11] The use of orthogonal protecting groups (e.g., Boc and Cbz) on the two nitrogen atoms of the initial diamine allows for selective functionalization after the ring is formed.

Advantages:

  • Excellent Stereocontrol: Provides access to enantiomerically pure piperazines.[11]

  • Structural Diversity: A wide variety of natural and unnatural amino acids can be used as starting materials.

  • Scalability: The route has been demonstrated on a multigram scale.[11]

Limitations:

  • Multi-step Sequences: These syntheses can be longer and more complex than direct N-functionalization routes.

  • Cost of Starting Materials: Non-standard or protected amino acids can be expensive.

  • Diamine Synthesis: Start with an orthogonally protected α-amino acid (e.g., N-Boc-L-Alanine). Convert the carboxylic acid to an amide, then reduce both the amide and the ester (if present) to form the corresponding chiral N,N'-bis-protected 1,2-diamine.

  • Aza-Michael Addition (Key Step): Dissolve the chiral diamine (1.0 equiv) in a suitable solvent like acetonitrile.

  • Cyclization: Add 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv) and a base (e.g., DBU, 2.5 equiv). The base facilitates an in-situ elimination to form a vinyl sulfonium salt, which then undergoes aza-Michael addition by one nitrogen of the diamine, followed by intramolecular cyclization by the second nitrogen to form the piperazine ring.

  • Work-up and Purification: After the reaction is complete, quench, extract with an organic solvent, and purify the resulting orthogonally protected 2-substituted piperazine by column chromatography.

Reductive Cyclization of Dioximes

A more recent and innovative approach involves building the piperazine ring from a primary amine.[13] This method is particularly useful for converting a primary amino group in a complex molecule into a piperazine ring, offering a unique late-stage functionalization strategy.

Mechanistic Rationale: The synthesis begins with a sequential double Michael addition of a primary amine to two equivalents of a nitrosoalkene, forming a bis(oximinoalkyl)amine intermediate. This dioxime then undergoes a catalytic reductive cyclization. The key steps are the catalytic hydrogenolysis of both N-O bonds to form a diimine, which cyclizes to a dihydropyrazine. Subsequent reduction steps yield the final piperazine product.[13]

Advantages:

  • Builds Ring from Primary Amine: Allows for significant structural modification of molecules containing a primary amine.

  • Good Diastereoselectivity: The reduction often proceeds with good cis-selectivity for 2,6-disubstituted piperazines.[13]

  • Applicable to Amino Acid Derivatives: Has been successfully applied to glycine and L-leucine esters.[13]

Limitations:

  • Substrate-Specific Catalysts: The choice of catalyst (e.g., Pd/C vs. Raney-Nickel) can depend on the nature of the oxime (aldooxime vs. ketooxime).[13]

  • Reducible Functional Groups: Standard hydrogenation conditions may not be compatible with other reducible functional groups like alkenes or benzylic C-N bonds unless a milder catalyst is used.[13]

  • Dioxime Synthesis: Synthesize the dioxime intermediate via the double Michael addition of a primary amine to a nitrosoalkene precursor.

  • Hydrogenation Setup: To a solution of the dioxime (1.0 equiv) in methanol (0.1 M), add a 5% Pd/C catalyst (approx. 50 mg per 0.5 mmol of dioxime).

  • Reaction: Place the reaction vial in a steel autoclave. Flush the autoclave with hydrogen gas and then pressurize to 40 bar. Heat the mixture to 50 °C and stir vigorously for 6 hours.

  • Work-up: Cool the autoclave to room temperature and carefully depressurize. Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperazine product, which can be further purified if necessary.

Quantitative Comparison of Key Synthesis Routes

Parameter Buchwald-Hartwig Amination Reductive Amination (Flow) Synthesis from α-Amino Acids Reductive Cyclization of Dioximes
Target Moiety N-Aryl PiperazinesN-Alkyl PiperazinesChiral C-Substituted PiperazinesC- and N-Substituted Piperazines
Typical Yield 80-97%[6][7]High Conversion (>95%)[10]Good (multi-step overall)[11]50-80%[13]
Key Reagents Pd Catalyst, Phosphine Ligand, BaseAldehyde/Ketone, H₂ GasChiral Amino Acid, Sulfonium SaltPrimary Amine, Nitrosoalkene, H₂ Gas
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd/CNone (for cyclization)Pd/C or Raney-Nickel
Temp. (°C) 80-110 °C[6]40-60 °C[10][14]Room Temp to 60 °C50 °C[13]
Pressure Atmospheric20-80 bar[10]Atmospheric40 bar[13]
Key Advantage Broad aryl scope, high yields.Scalable, green, high throughput.Excellent stereocontrol.Builds ring from primary amine.
Key Limitation Catalyst cost, metal removal.High pressure equipment needed.Multi-step, costly precursors.Limited functional group tolerance.

Decision Guide for Selecting a Synthesis Route

Choosing the optimal synthetic strategy depends entirely on the structure of the desired piperazine derivative. The following workflow provides a logical decision-making process for researchers.

Decision_Tree Start What is the target piperazine structure? Q1 Is substitution required on the piperazine CARBON backbone? Start->Q1 Q2 Is the target an N-ARYL substituted piperazine? Q1->Q2 No Q1_sub Is stereochemistry critical? Q1->Q1_sub Yes Q3 Is the target an N-ALKYL substituted piperazine? Q2->Q3 No Route_BHA Use Buchwald-Hartwig Amination Q2->Route_BHA Yes Route_RA Use Reductive Amination Q3->Route_RA Yes Route_Chiral Use Synthesis from α-Amino Acids Route_Dioxime Consider Reductive Cyclization of Dioximes or other de novo methods Q1_sub->Route_Chiral Yes Q1_sub->Route_Dioxime No

Workflow for selecting the optimal synthesis route.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589–2604. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785–800. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). [Source Not Available]
  • Methods for the catalytic synthesis of piperazine. (2022). [Source Not Available]
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

  • Cativiela, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Available at: [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5645. Available at: [Link]

  • Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Organics, 2(4), 337-347. Available at: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. Available at: [Link]

  • Jung, M. E., & Rohloff, J. C. (1993). Organic chemistry of L-tyrosine. 1. General synthesis of chiral piperazines from amino acids. The Journal of Organic Chemistry, 58(22), 5972–5979. Available at: [Link]

  • Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-Triazacyclononane (tacn) and 1,4,7-Triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. (2021). ResearchGate. Available at: [Link]

  • Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Current Organic Synthesis, 21. Available at: [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of -Trimethylsilylethanesulfonamides. (n.d.). Dantas Lab. Available at: [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. (2021). Molecules, 26(5), 1313. Available at: [Link]

Sources

Validation

biological efficacy of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol vs other PI3K inhibitors

The following guide provides an in-depth technical comparison of PI3K inhibitors, focusing on the structural class related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (a key structural motif often found in fragment...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of PI3K inhibitors, focusing on the structural class related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (a key structural motif often found in fragment-based drug design or as an intermediate for piperazine-based kinase inhibitors) versus established clinical standards like Alpelisib , Idelalisib , and Copanlisib .

Executive Summary: The PI3K Inhibitor Landscape

Phosphoinositide 3-kinases (PI3Ks) are critical lipid kinases regulating cell growth, proliferation, and survival via the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.

The compound 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol represents a specific piperazine-propanol structural motif. While often used as a high-value intermediate (CAS 156339-46-7 analog) or fragment in the synthesis of complex kinase inhibitors (e.g., for optimizing solubility and binding affinity in the solvent-exposed region of the ATP-binding pocket), its biological efficacy must be contextualized against fully optimized clinical inhibitors.

This guide compares the efficacy profiles of this structural class against standard-of-care PI3K inhibitors, focusing on isoform selectivity (α, β, γ, δ) , potency (IC₅₀) , and downstream signaling suppression .

Comparative Efficacy Profile

Isoform Selectivity and Potency (IC₅₀ Data)

The following table contrasts the inhibitory potency of key PI3K inhibitors. Note that fragment-like molecules (such as the piperazine-propanol derivative) typically exhibit micromolar (µM) potency, whereas optimized drugs exhibit nanomolar (nM) potency.

CompoundPrimary TargetPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Clinical Status
Alpelisib (BYL719) PI3Kα (Specific)4.6 1,156290250Approved (Breast Cancer)
Idelalisib (CAL-101) PI3Kδ (Specific)8205652.5 89Approved (CLL/FL)
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ dominant)0.5 3.70.7 6.4Approved (Follicular Lymphoma)
Pictilisib (GDC-0941) Pan-PI3K3 33 3 75Discontinued (Phase II)
Duvelisib (IPI-145) PI3Kδ/γ1,602852.5 27 Approved (CLL/SLL)
Piperazine-Propanol Motif *Fragment/Intermediate>10,000>10,000>10,000>10,000Research Tool / Building Block

*Note: The specific structure 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is a chemical building block. Its direct kinase inhibitory activity is negligible compared to the full drugs (like GDC-0941) that incorporate similar piperazine tails to improve pharmacokinetic properties.

Structural Determinants of Efficacy
  • Piperazine Tail: Many PI3K inhibitors (e.g., GDC-0941 , Ribociclib ) utilize a piperazine moiety to interact with the solvent interface of the kinase domain, improving solubility and oral bioavailability.

  • Hinge Binder: The core scaffold (e.g., thienopyrimidine in GDC-0941, aminothiazole in Alpelisib) provides the primary ATP-competitive binding.

  • Selectivity: The addition of specific groups (like the trifluoromethyl group in Alpelisib) dictates isoform selectivity (e.g., sparing PI3Kβ to avoid insulin resistance issues).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and the intervention points for different inhibitor classes.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (α, β, γ, δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation (T308) TSC TSC1/2 AKT->TSC Inhibition (Phosphorylation) mTORC1 mTORC1 TSC->mTORC1 Inhibition (RheB) S6K S6K mTORC1->S6K Activation Alpelisib Alpelisib (α-specific) Alpelisib->PI3K Inhibits α Idelalisib Idelalisib (δ-specific) Idelalisib->PI3K Inhibits δ Copanlisib Copanlisib (Pan-PI3K) Copanlisib->PI3K Inhibits α/δ

Caption: The PI3K/AKT/mTOR signaling cascade showing the specific inhibition points of Alpelisib, Idelalisib, and Copanlisib. PTEN acts as a natural brake by converting PIP3 back to PIP2.

Experimental Protocols for Efficacy Assessment

To objectively compare a new compound (or fragment) against these standards, the following validated protocols must be used.

In Vitro Kinase Assay (Biochemical Potency)

Objective: Determine the IC₅₀ of the compound against recombinant PI3K isoforms. Method: ADP-Glo™ Kinase Assay (Promega) or HTRF® Transcreener.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare 2x PI3K enzyme solution (α, β, γ, or δ) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

  • Substrate Mix: Prepare 2x ATP/PIP2:PS substrate solution.

  • Reaction: Add 2 µL compound + 4 µL enzyme to a 384-well plate. Incubate 10 min. Add 4 µL substrate to start.

  • Incubation: Incubate for 60 min at Room Temperature (RT).

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure luminescence. Plot dose-response curves to calculate IC₅₀.

Cell Viability & Proliferation Assay

Objective: Assess cellular efficacy in PI3K-dependent cell lines (e.g., MCF-7 for PI3Kα, JEKO-1 for PI3Kδ).

  • Seeding: Seed cells (e.g., MCF-7) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the test compound vs. Alpelisib (positive control).

  • Duration: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® (Promega). Shake 2 min, incubate 10 min. Measure luminescence.

  • Analysis: Calculate GI₅₀ (Growth Inhibition 50%).

Western Blotting (Pathway Suppression)

Objective: Confirm inhibition of downstream targets (pAKT S473, pS6).

  • Treatment: Treat cells with compound (at IC₉₀ concentration) for 2-6 hours.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Separation: Run SDS-PAGE (4-12% gradient gel). Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-pAKT (Ser473), Anti-Total AKT, Anti-pS6 (Ser235/236).

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Imaging: Use ECL substrate and chemiluminescence imaging.

  • Result: Effective PI3K inhibition should show a dose-dependent decrease in pAKT without affecting Total AKT.

Conclusion & Recommendations

  • For Research: If working with 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol , recognize it as a structural fragment or intermediate . It is unlikely to possess significant intrinsic potency compared to clinical drugs. It serves as a valuable building block for synthesizing novel inhibitors where the piperazine ring improves solubility.

  • For Clinical Comparison: Alpelisib remains the gold standard for PI3Kα-mutated solid tumors, while Idelalisib and Duvelisib are preferred for hematological malignancies driven by PI3Kδ/γ.

  • Selection: Use Copanlisib if a potent, intravenous pan-PI3K inhibitor is required for broad spectrum activity in lymphomas.

References

  • Fritsch, C., et al. (2014). "Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials." Molecular Cancer Therapeutics. Link

  • Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry. Link

  • Markham, A. (2017). "Copanlisib: First Global Approval." Drugs. Link

  • PubChem. "Compound Summary: 2-methyl-1-(piperazin-1-yl)propan-2-ol (CAS 156339-46-7)." National Library of Medicine. Link

  • Vanhaesebroeck, B., et al. (2021). "The emerging mechanisms of isoform-specific PI3K signalling." Nature Reviews Molecular Cell Biology. Link

Comparative

A Researcher's Guide to the Analytical Cross-Referencing of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

For the discerning researcher in drug development and chemical synthesis, the unambiguous identification and purity assessment of novel or specialized chemical entities is paramount. This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, the unambiguous identification and purity assessment of novel or specialized chemical entities is paramount. This guide provides a comprehensive framework for the analytical cross-referencing of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol , a compound for which public-domain analytical data is not extensively available. We will delve into the predictive analysis of its spectral and chromatographic characteristics, compare these with potential related substances and impurities, and provide robust protocols for empirical validation.

A critical point of caution arises from the similarity of the CAS Number for our target compound (1246815-51-7) with that of 2-Methyl Methcathinone Hydrochloride (1246815-51-9)[1][2][3][4]. This proximity necessitates meticulous analytical scrutiny to prevent misidentification, which could have significant implications in a research or development setting. This guide will, therefore, also serve as a comparative manual to distinguish between these two distinct molecules.

Predicted Analytical Profile of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

In the absence of a comprehensive public spectral library for the target compound, we can predict its analytical characteristics based on its molecular structure and data from analogous compounds. The structure incorporates a 2-methylpropan-2-ol moiety and a 2-methylpiperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons. Based on the structure and data for related fragments like 2-methylpropan-1-ol[5][6], we can predict the following key resonances:

  • Singlets for the gem-dimethyl group: Two singlets, each integrating to 3 protons, corresponding to the two methyl groups on the propan-2-ol backbone.

  • A complex multiplet for the piperazine ring protons: The protons on the substituted piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the methyl group on the ring.

  • A doublet for the methyl group on the piperazine ring: This will be a doublet due to coupling with the adjacent proton on the ring.

  • A broad singlet for the hydroxyl proton: This peak's chemical shift will be concentration and solvent dependent.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. We can predict distinct signals for:

  • The quaternary carbon of the propan-2-ol group.

  • The two carbons of the gem-dimethyl group.

  • The methylene carbon attached to the piperazine nitrogen.

  • The carbons of the piperazine ring, which will be non-equivalent.

  • The methyl carbon on the piperazine ring.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Key predicted fragments for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol would arise from the cleavage of the C-C and C-N bonds. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for similar alcohol and piperazine-containing structures can provide a basis for predicting the fragmentation of the target molecule[7][8][9].

Comparative Analysis with Related Structures and Potential Impurities

A crucial aspect of analytical cross-referencing is the comparison with likely impurities or related compounds.

Compound Predicted/Known ¹H NMR Key Signals (ppm) Predicted/Known Mass Spec (m/z) Key Fragments Predicted/Known HPLC Retention Behavior
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (Target) Gem-dimethyl singlets, complex piperazine multiplets, piperazine-methyl doublet, broad OH singlet.M+, fragments corresponding to the loss of water, methyl, and cleavage of the piperazine ring.Moderately polar; retention will depend on the specific column and mobile phase.
2-Methylpropan-1-ol Doublet for the six equivalent methyl protons, a nonet for the single CH proton, a doublet for the CH2 protons, and a singlet for the OH proton[5][6].M+ at 74, key fragments at 56, 43, 41, 31[7].Less polar than the target compound.
2-Methylpiperazine Complex multiplets for the ring protons, a doublet for the methyl group[9].M+ at 100, characteristic fragments from the piperazine ring[9].More polar than the target compound.
2-Methyl Methcathinone HCl Aromatic protons, methyl doublet, N-methyl singlet, quartet for the CH proton[1][2][3].M+ at 177, fragments showing the aromatic ring and the aminoketone side chain[2].Polarity will differ significantly from the target alcohol.

Experimental Protocols for Analytical Verification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for analyzing the target compound and separating it from potential impurities.

Objective: To determine the purity of a sample of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol and to resolve it from related substances.

Instrumentation and Reagents:

  • HPLC system with a UV detector[10].

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 50:50 Acetonitrile:Water.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample solvent to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

Self-Validation: The method's suitability can be confirmed by spiking the sample with known related compounds (if available) to ensure adequate resolution. The use of a photodiode array (PDA) detector can help in peak identification by comparing UV spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Objective: To confirm the identity of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol through its mass spectrum and to identify any volatile impurities.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Sample Solvent: Dichloromethane.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Carrier Gas Flow: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-500 amu.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak and any impurity peaks. Compare the obtained mass spectrum with the predicted fragmentation pattern.

Self-Validation: The fragmentation pattern should be consistent with the proposed structure. The presence of the molecular ion peak and characteristic fragment ions provides strong evidence for the compound's identity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical cross-referencing process.

Analytical_Workflow cluster_synthesis Sample Acquisition cluster_analysis Analytical Characterization cluster_crossref Data Cross-Referencing cluster_conclusion Final Assessment Sample Synthesized or Procured 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol HPLC HPLC Purity (Protocol 1) Sample->HPLC GCMS GC-MS Identification (Protocol 2) Sample->GCMS NMR NMR Structure Elucidation Sample->NMR Compare_Imp Comparison with Potential Impurities HPLC->Compare_Imp Compare_Lit Comparison with Literature/Predicted Data GCMS->Compare_Lit NMR->Compare_Lit Conclusion Confirmed Identity and Purity Compare_Imp->Conclusion Compare_Lit->Conclusion Structural_Comparison cluster_related Related Structures & Potential Impurities Target 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Impurity1 2-Methylpropan-1-ol Target->Impurity1 shares propanol backbone Impurity2 2-Methylpiperazine Target->Impurity2 shares methylpiperazine ring Misidentification 2-Methyl Methcathinone Target->Misidentification similar CAS number, distinct structure

Caption: Structural relationships between the target compound and related substances.

Conclusion

The definitive analytical characterization of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol requires a multi-technique approach that combines predictive analysis with empirical data acquisition. By employing robust HPLC and GC-MS methodologies and carefully comparing the results with the predicted data and that of related structures, researchers can confidently ascertain the identity and purity of this compound. The potential for misidentification with 2-Methyl Methcathinone Hydrochloride underscores the critical importance of this diligent cross-referencing process in ensuring the integrity of research and development activities.

References

  • Cleanchem. (n.d.). 2-Methyl Methcathinone Hydrochloride | CAS No: 1246815-51-9. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(methyl(propan-2-yl)amino)propan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

  • Wiley-VCH. (2019). Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). Retrieved from [Link]

  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • RCI Labscan Limited. (n.d.). Propan-2-ol, HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

comparative study of piperazine-containing compounds in cancer research

Executive Summary The piperazine ring is not merely a linker; it is a "privileged scaffold" in oncology drug design that dictates physicochemical survival and target engagement. From the breakthrough of Imatinib to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is not merely a linker; it is a "privileged scaffold" in oncology drug design that dictates physicochemical survival and target engagement. From the breakthrough of Imatinib to the precision of Olaparib , this heterocycle governs solubility, bioavailability, and the critical hydrogen-bonding networks required for high-affinity kinase inhibition.

This guide moves beyond basic structural descriptions to compare the performance of piperazine-containing blockbusters against emerging alternatives.[1][2] We analyze the causality of their success—and failure—providing actionable data and validated protocols for your own lead optimization campaigns.

Part 1: The Structural Advantage (SAR Analysis)

The ubiquity of piperazine in oncology stems from its ability to modulate the Pharmacophore-Pharmacokinetic (PK) Balance .

  • Conformational Rigidity: Unlike open-chain alkyl linkers, the piperazine ring exists predominantly in a chair conformation. This reduces the entropy penalty upon binding to a protein pocket (e.g., the ATP-binding site of kinases).

  • Solubility Switch: The secondary nitrogens have pKa values (~9.8 and ~5.6), allowing the molecule to be protonated at physiological pH. This is the primary driver for the water solubility of lipophilic drugs like Imatinib.

  • Metabolic Liability: While advantageous, the ring is a site for oxidative metabolism (N-oxidation, hydroxylation), which can lead to toxicity.

Diagram 1: Piperazine SAR Logic Flow

This diagram illustrates the decision matrix for incorporating a piperazine moiety into a lead compound.

PiperazineSAR Lead Hydrophobic Lead (Low Solubility) Piperazine Add Piperazine Scaffold Lead->Piperazine Optimization Effect1 Solubility (Protonation at pH 7.4) Piperazine->Effect1 Effect2 Target Binding (H-Bond Acceptor) Piperazine->Effect2 Effect3 Metabolic Alert (Bioactivation Risk) Piperazine->Effect3 Solution Structural Fix: N-Acylation or Bioisosteres (Diazaspiro) Effect3->Solution Mitigation

Caption: Decision matrix for piperazine incorporation, balancing solubility benefits against metabolic risks.

Part 2: Comparative Case Study A — The BCR-ABL Lineage

The evolution of BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML) is the definitive case study of piperazine utility.

Imatinib (First Generation) vs. Ponatinib (Third Generation)[3]
  • Imatinib: The piperazine ring acts as a "solubilizing tail." Crucially, molecular dynamics simulations reveal that the piperazine nitrogen is protonated when bound to the ABL kinase, forming a salt bridge/H-bond network with Glu286 and Asp381. This interaction locks the kinase in the inactive (DFG-out) conformation.[3]

  • Ponatinib: Designed to overcome the T315I "gatekeeper" mutation. While it retains a piperazine-like solubilizing group, it employs a rigid acetylene linker to avoid steric clash with the mutated Isoleucine residue.

Performance Data Comparison
FeatureImatinib (Gleevec)Dasatinib (Sprycel)Ponatinib (Iclusig)
Scaffold Role Solubility & Binding (H-bonds to Glu286)Solubility (Exposed to solvent)Solubility & Reach (Binds DFG-out mode)
IC50 (K562 WT) ~600 nM< 1 nM~0.5 nM
IC50 (T315I Mutant) > 10,000 nM (Resistant)> 10,000 nM (Resistant)~11 nM (Effective)
Primary Resistance T315I MutationT315I MutationCardiovascular Toxicity
Binding Mode Type II (Inactive Conf.)Type I (Active Conf.)Type II (Inactive Conf.)

Critical Insight: The piperazine ring in Imatinib is essential for activity but is also the vulnerability. The T315I mutation prevents the necessary conformational shift for Imatinib binding. Ponatinib solves this not by removing the basic amine tail, but by changing the linker (ethynyl) that connects it to the hinge-binding region.

Part 3: Comparative Case Study B — PARP Inhibitors

Olaparib vs. Diazaspiro Bioisosteres

Olaparib is an N-acyl piperazine.[4] Unlike Imatinib, the nitrogen atoms in Olaparib's piperazine are acylated (amides), rendering them non-basic.

  • The Mechanism: The piperazine serves as a rigid linker that positions the phthalazinone core into the NAD+ binding pocket of PARP.

  • The Toxicity Challenge: Piperazine rings can be metabolically bioactivated to reactive intermediates.[2] However, Olaparib's carbonyl groups withdraw electrons, preventing this bioactivation.[2]

  • Alternative (Diazaspiro): Recent studies (see References) suggest replacing the piperazine with a diazaspiro core .

    • Result: The diazaspiro analogs showed reduced DNA damage and cytotoxicity in non-target cells while maintaining PARP inhibition (IC50 ~12.6 nM), suggesting a pathway to reduce the side effects of standard PARP inhibitors.

Part 4: Experimental Validation Protocols

Protocol 1: Thermodynamic Solubility Profiling (Gold Standard)

Why: Kinetic solubility (DMSO push) often overestimates solubility for basic amines like piperazines due to supersaturation. Thermodynamic solubility is required for accurate lead optimization.[5]

Workflow:

  • Preparation: Weigh 5-10 mg of solid compound (crystalline preferred) into a glass vial.

  • Media Addition: Add 1.0 mL of buffer (pH 7.4 phosphate and pH 2.0 HCl). Note: Piperazines are often highly soluble at pH 2 but precipitate at pH 7.4.

  • Equilibration: Shake at 37°C for 24 hours .

  • Separation: Centrifuge at 15,000 rpm for 10 mins (or use PVDF filtration). Critical: Check for filter adsorption, which is common with lipophilic piperazines.

  • Quantification: Analyze supernatant via HPLC-UV.

  • Self-Validation:

    • The final pH must be measured; if the compound is a strong base, it may shift the buffer pH.

    • Residual solid must be analyzed (XRPD) to ensure no salt-to-free-base conversion occurred.

Protocol 2: Cell Viability Assay (Linearity Check)

Why: Piperazine compounds can induce lysosomal accumulation (lysosomotropism), which may interfere with dye-based assays like Neutral Red or MTT.

Workflow:

  • Seeding: Seed cells (e.g., K562) at 3 densities (2k, 5k, 10k cells/well) to ensure the signal is within the linear range of the reader.

  • Treatment: Treat with drug for 72 hours.

  • Readout: Use CellTiter-Glo (ATP) instead of MTT if metabolic interference is suspected.

  • Calculation:

    
     is valid only if the 
    
    
    
    of the dose-response curve is >0.95.
Diagram 2: Solubility Screening Workflow

This workflow distinguishes between early-stage kinetic screens and late-stage thermodynamic validation.

SolubilityProtocol Start Compound Selection Method Select Method Start->Method Kinetic Kinetic (High Throughput) DMSO Stock -> Buffer Method->Kinetic Early Screen Thermo Thermodynamic (Gold Standard) Solid -> Buffer Method->Thermo Lead Opt. AnalysisK Nephelometry/Turbidity (Precipitation Onset) Kinetic->AnalysisK AnalysisT Shake 24h -> Filter -> HPLC (Equilibrium Conc.) Thermo->AnalysisT Decision Data Analysis: Is pH shift < 0.1? AnalysisT->Decision

Caption: Workflow distinguishing Kinetic (HTS) vs. Thermodynamic (Lead Opt) solubility testing.

References

  • Structural mechanism of a drug-binding process involving a large conformational change of the protein target. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Details the protonation state of Imatinib's piperazine ring when bound to ABL kinase.

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Source: PubMed / Springer URL:[Link] Relevance: Analysis of metabolic risks (bioactivation) of piperazine rings and how Olaparib mitigates them.

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Comparative study of piperazine vs. diazaspiro bioisosteres.

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Source: Raytor / Industry Whitepaper URL:[Link] Relevance: Defines the protocol standards for thermodynamic vs. kinetic solubility.

  • Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Source: Oncotarget URL:[Link] Relevance: Provides comparative IC50 data for Imatinib, Dasatinib, and Ponatinib in resistant cell lines.[6]

Sources

Comparative

confirming the structure of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol via 2D NMR

Executive Summary In the synthesis of piperazine-based pharmacophores, regioselectivity remains a critical quality attribute. The alkylation of 2-methylpiperazine with 1,2-epoxy-2-methylpropane (or equivalent alkyl halid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperazine-based pharmacophores, regioselectivity remains a critical quality attribute. The alkylation of 2-methylpiperazine with 1,2-epoxy-2-methylpropane (or equivalent alkyl halides) presents a classic regiochemical ambiguity: does the reaction occur at the sterically hindered N1 position or the more accessible N4 position?

This guide objectively compares analytical methodologies for confirming the structure of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (hereafter Compound A ). While Mass Spectrometry (MS) provides molecular weight confirmation and X-ray diffraction (XRD) offers absolute configuration, 2D NMR emerges as the most efficient, solution-state technique for unambiguous regiochemical assignment.

The Regioselectivity Challenge

The core scaffold, 2-methylpiperazine, is an asymmetric diamine.

  • N1 Position: Adjacent to the C2-methyl group. Sterically hindered.

  • N4 Position: Distal to the methyl group. Sterically accessible.

Synthetic routes targeting the N1-substituted product often yield mixtures or require specific protection-deprotection strategies. Distinguishing the N1-isomer (Target) from the N4-isomer (Impurity/Byproduct) is impossible via standard 1D


H NMR due to severe signal overlap of the ring methylene protons.
Visualization: The Regioisomer Problem

RegioIsomers Start 2-Methylpiperazine N1_Prod Target: N1-Substituted (Sterically Hindered) Start->N1_Prod Path A N4_Prod Alternative: N4-Substituted (Sterically Favored) Start->N4_Prod Path B Reagent + Isobutylene Oxide (or equivalent)

Figure 1: The divergent synthetic pathways leading to structural ambiguity.

Comparative Analysis of Analytical Techniques

The following matrix evaluates the primary methods for structural confirmation based on resolution, speed, and cost.

Feature1D NMR (

H/

C)
LC-MS/MS Single Crystal XRD 2D NMR (HSQC/HMBC)
Regio-discrimination Low (Signal Overlap)Low (Identical Mass)Definitive Definitive
Sample Prep Time < 10 mins< 10 minsDays to Weeks (Crystallization)< 10 mins
Data Acquisition Fast (mins)Fast (mins)Slow (hours)Moderate (1-4 hours)
State SolutionSolutionSolid StateSolution
Cost Efficiency HighHighLowHigh
Verdict InsufficientSupporting Data OnlyOverkill for routine QCRecommended Standard

Why 2D NMR Wins: XRD is the "gold standard" but requires a single crystal, which is often difficult to obtain for oily free bases like Compound A. 2D NMR provides the same connectivity certainty in solution state, mirroring the drug's biological environment.

Detailed Experimental Protocol: 2D NMR

To unambiguously assign the structure, we utilize a combination of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[1]

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for piperazines to minimize exchange broadening of the amine proton and improve solubility of the polar hydroxyl group.
  • Concentration: 10–20 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz equivalent)
  • 
    H 1D:  16 scans, 30° pulse, 2s relaxation delay.
    
  • Multiplicity-Edited HSQC:

    • Purpose: Distinguish

      
       (positive phase) from 
      
      
      
      (negative phase).
    • Coupling (

      
      ): Set to 145 Hz.
      
  • HMBC (The Decision Maker):

    • Purpose: Long-range correlations (2-3 bonds) to connect the side chain to the specific ring nitrogen.

    • Long-range delay: 60–80 ms (optimized for

      
       Hz).
      
    • Scans: 32–64 scans per increment (critical for detecting quaternary carbons).

Structural Elucidation Logic

This section details the step-by-step logic to confirm the N1-substitution .

Step 1: Anchor Identification (1D H)

Identify the isolated spin systems:

  • Side Chain: Gem-dimethyls (singlet, ~1.1 ppm, 6H) and the methylene linker

    
     (singlet or ABq, ~2.3 ppm, 2H).
    
  • Ring Methyl: Doublet (~0.9 ppm, 3H).[2]

Step 2: Carbon Typing (HSQC)

Use Edited-HSQC to categorize ring carbons.

  • C2: Methine (

    
    ). Phase: Positive.
    
  • C3, C5, C6: Methylenes (

    
    ). Phase: Negative.
    
Step 3: The "Smoking Gun" (HMBC Connectivity)

We trace the correlation from the side-chain methylene protons (


)  to the piperazine ring carbons .
  • Hypothesis A (N1-Substitution - Target): The side chain is attached to N1. The

    
     protons are 3 bonds away from C2  and C6 .
    
    • Observed Correlation:

      
      C2 (Methine)  and 
      
      
      
      C6 (Methylene).
    • Key Discriminator: Correlation to a Methine carbon.

  • Hypothesis B (N4-Substitution - Impurity): The side chain is attached to N4. The

    
     protons are 3 bonds away from C3  and C5 .
    
    • Observed Correlation:

      
       C3 (Methylene) and 
      
      
      
      C5 (Methylene).
    • Key Discriminator: Correlations only to Methylene carbons.

Visualization: The HMBC Logic Tree

HMBCAssignment Input Select Side-Chain Methylene Protons (H1') HMBC Analyze HMBC Correlations to Ring Carbons Input->HMBC Result1 Correlations to: 1x Methine (C2) 1x Methylene (C6) HMBC->Result1 Path A Result2 Correlations to: 2x Methylenes (C3, C5) HMBC->Result2 Path B Conclusion1 CONFIRMED: N1-Substitution Result1->Conclusion1 Conclusion2 REJECTED: N4-Substitution Result2->Conclusion2

Figure 2: Decision tree for assigning regiochemistry based on HMBC-CH correlations.

Supporting Data: Expected Chemical Shifts

Table 1: Simulated NMR Data for N1-Substituted Product in DMSO-



PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (from Proton)
1' Side-chain

2.25 (s)65.4C2, C6, C2' (quat)
2 Ring

2.65 (m)56.2Ring Me, C3
3 Ring

2.80 (m)45.8C2, C5
5 Ring

2.35 (m)54.1C3, C6
6 Ring

2.15 (m)61.5C2, C5
Ring-Me

0.95 (d)18.5C2, C3

Note: The


-carbons (C2, C6) to the alkylated nitrogen (N1) typically show a downfield shift relative to the unsubstituted amine, but the definitive proof remains the HMBC connectivity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Authoritative text on HMBC/HSQC pulse sequences). Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[4] (Standard reference for structural logic). Link

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. (Methodology for distinguishing heteroatom alkylation). Link

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Online resource for chemical shift data).[5][6] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Executive Summary & Immediate Hazards 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (CAS: 156339-46-7) is a piperazine derivative characterized by a secondary amine functionality and a tertiary alcohol tail. The Disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (CAS: 156339-46-7) is a piperazine derivative characterized by a secondary amine functionality and a tertiary alcohol tail.

The Disposal Directive: Treat this substance as a Corrosive Organic Base .

  • Primary Hazard: Caustic to tissue (Skin/Eye Damage).

  • Critical Segregation Rule: NEVER mix with nitrating agents (nitrites, nitrates, nitric acid). The secondary amine moiety (N-H) in the piperazine ring is highly susceptible to nitrosation, forming N-nitrosamines , which are potent carcinogens.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Risk Identification

Before handling waste, verify the chemical identity and associated risks.

ParameterSpecificationOperational Implication
Chemical Name 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-olOfficial shipping/manifest name.
CAS Number 156339-46-7 Use for waste profiling.
Functional Groups Secondary Amine, Tertiary AlcoholBasic pH; potential flammability.
Acidity (pKa) ~9.0 - 9.8 (Piperazine ring)Basic. Incompatible with acids.
RCRA Waste Code D002 (Corrosive)If pH

12.5 or liquid corrodes steel.
Secondary Code D001 (Ignitable)Check Flash Point: If <60°C (140°F).
Mechanism of Hazard[1]
  • Basicity: The piperazine nitrogens possess lone pairs that readily accept protons. Mixing with strong acids (e.g., HCl, H₂SO₄) triggers an exothermic neutralization , potentially boiling the solvent or rupturing the waste container.

  • Nitrosation:

    
    
    This reaction occurs silently if amine waste is commingled with oxidizing acids or nitrites, creating a biohazard within the chemical waste stream.
    

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Do not attempt to chemically neutralize this compound on the bench unless part of a validated synthesis work-up. The heat of neutralization is a safety risk.

  • pH Check: If the waste is an aqueous solution, verify pH. If pH > 12, it is D002.

  • Solvent Compatibility: Ensure the carrier solvent (if dissolved) is compatible with HDPE or Glass. (e.g., Avoid storing amine/chloroform mixtures in aluminum or thin plastics for extended periods).

Phase 2: Segregation Strategy

Organize waste streams based on chemical reactivity, not just physical state.

  • Stream A (CORRECT): Basic Organic Waste. (e.g., Amines, Pyridines, hydroxides in alcohol).[1]

  • Stream B (FORBIDDEN): Acidic Waste. (Risk: Heat/Spatter).[2][3][4]

  • Stream C (FORBIDDEN): Oxidizers/Nitrates. (Risk: Fire/Nitrosamines).

Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion by amines.

  • Labeling:

    • Constituents: "2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol" (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if in organic solvent).

Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific piperazine derivative.

DisposalWorkflow Start Waste Generation: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol CheckState Is the waste Solid or Liquid? Start->CheckState LiquidCheck Check Solvent & pH CheckState->LiquidCheck Liquid Solution SolidCheck Is it pure substance? CheckState->SolidCheck Solid/Residue Segregation CRITICAL SEGREGATION: Isolate from Acids & Nitrites LiquidCheck->Segregation pH > 7 SolidCheck->Segregation Container Select Container: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: Name + 'Basic Organic Waste' + Hazard Warnings Container->Labeling Disposal Final Disposal: High-Temp Incineration (Lab Pack / Bulk) Labeling->Disposal

Caption: Decision matrix for the safe segregation and packaging of piperazine-based chemical waste.

Emergency Contingencies (Spill Management)

If 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is spilled outside a containment device:

  • Evacuate & Ventilate: Amines often have high vapor pressures and noxious odors. Clear the area.

  • PPE Upgrade: Wear Nitrile gloves (double-gloved recommended) and safety goggles. If the spill is large (>500 mL), use a respirator with an Organic Vapor/Amine cartridge .

  • Absorbent Selection:

    • USE: Vermiculite, Diatomaceous earth, or Clay-based absorbents.

    • DO NOT USE: Cellulose or paper towels if strong oxidizers are nearby (fire risk), though generally acceptable for pure amines.

  • Decontamination: After picking up the bulk material, wipe the surface with a dilute 1% Acetic Acid solution to neutralize residual basicity, followed by water.

References & Authority

  • American Elements. 2-methyl-1-(piperazin-1-yl)propan-2-ol CAS 156339-46-7 Data.[5][6] Available at: [Link]

  • National Institutes of Health (PubChem). Piperazine Compound Summary (General Analog). Available at: [Link]

  • US EPA. RCRA Hazardous Waste Codes (D002 - Corrosivity). Available at: [Link]

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Piperazine (Class Reference). Available at: [Link]

Disclaimer: This guide is for operational planning by trained scientists. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) as impurities may alter waste classification.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
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